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  • Product: N-isopropyl-2,5-dimethylbenzenesulfonamide
  • CAS: 28859-93-0

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to N-isopropyl-2,5-dimethylbenzenesulfonamide: Synthesis, Potential Biological Activities, and A Roadmap for Investigation

Abstract This technical guide provides a comprehensive overview of N-isopropyl-2,5-dimethylbenzenesulfonamide, a novel benzenesulfonamide derivative. While specific experimental data for this compound is not yet publicly...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of N-isopropyl-2,5-dimethylbenzenesulfonamide, a novel benzenesulfonamide derivative. While specific experimental data for this compound is not yet publicly available, this document serves as a detailed roadmap for its synthesis, characterization, and biological evaluation. Drawing upon established knowledge of the broader class of sulfonamides, we outline a robust synthetic protocol, explore potential pharmacological activities including antimicrobial, anticancer, and enzyme inhibitory effects, and provide detailed, field-proven experimental methodologies for their investigation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel benzenesulfonamide scaffolds. We emphasize a rationale-driven approach to experimental design, fostering a thorough and efficient investigation of this promising compound.

Introduction: The Benzenesulfonamide Scaffold in Medicinal Chemistry

Benzenesulfonamides are a cornerstone of modern medicinal chemistry, with derivatives demonstrating a vast array of pharmacological activities.[1] This scaffold is present in numerous clinically approved drugs, including antibacterial agents, diuretics, and anticancer therapies.[2][3] The therapeutic versatility of benzenesulfonamides stems from the key physicochemical properties of the sulfonamide functional group (-SO₂NH-). This group can act as a bioisostere for a carboxylic acid, engage in crucial hydrogen bonding interactions with biological targets, and serve as a zinc-binding group in various metalloenzymes.[1]

The biological activity of benzenesulfonamide derivatives can be finely tuned through structural modifications at three key positions: the aromatic ring, the sulfonamide nitrogen, and the nitrogen substituent. N-isopropyl-2,5-dimethylbenzenesulfonamide incorporates a dimethyl-substituted benzene ring and an isopropyl group on the sulfonamide nitrogen. The dimethyl substitution pattern on the aromatic ring is anticipated to influence the compound's lipophilicity and steric profile, which can in turn affect its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity for specific targets. The N-isopropyl group, a small, branched alkyl substituent, can also significantly impact biological activity by influencing steric interactions within a target's binding pocket and altering the compound's overall solubility and metabolic stability.[4]

This guide will provide a comprehensive framework for the systematic investigation of N-isopropyl-2,5-dimethylbenzenesulfonamide, from its chemical synthesis to a thorough evaluation of its potential biological activities.

Synthesis of N-isopropyl-2,5-dimethylbenzenesulfonamide and its Analogs

The synthesis of N-isopropyl-2,5-dimethylbenzenesulfonamide can be reliably achieved through the reaction of 2,5-dimethylbenzenesulfonyl chloride with isopropylamine. This is a standard and widely used method for the formation of N-substituted sulfonamides.[2]

Proposed Synthetic Pathway

The proposed two-step synthesis starts from commercially available 2,5-dimethylaniline.

Synthesis_Pathway A 2,5-Dimethylaniline B 2,5-Dimethylbenzenesulfonyl chloride A->B 1. NaNO₂, HCl, H₂O, 0-5 °C 2. SO₂, CuCl₂ C N-isopropyl-2,5-dimethylbenzenesulfonamide B->C Isopropylamine, Base (e.g., Pyridine or Triethylamine), Solvent (e.g., DCM or THF)

Caption: Proposed synthesis of N-isopropyl-2,5-dimethylbenzenesulfonamide.

Detailed Experimental Protocol: Synthesis of N-isopropyl-2,5-dimethylbenzenesulfonamide

Materials:

  • 2,5-Dimethylaniline

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • Sulfur dioxide (SO₂)

  • Copper(II) chloride (CuCl₂)

  • Isopropylamine

  • Pyridine or Triethylamine

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step 1: Synthesis of 2,5-Dimethylbenzenesulfonyl Chloride

  • Diazotization: To a stirred solution of 2,5-dimethylaniline (1.0 eq.) in a mixture of concentrated HCl and water at 0-5 °C, add a solution of sodium nitrite (1.05 eq.) in water dropwise, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at this temperature.

  • Sulfonylation: In a separate flask, prepare a solution of sulfur dioxide in acetic acid and add a catalytic amount of copper(II) chloride. To this solution, add the previously prepared diazonium salt solution dropwise at room temperature. The reaction mixture is then heated to 50-60 °C until the evolution of nitrogen gas ceases.

  • Work-up and Purification: After cooling to room temperature, pour the reaction mixture onto ice water. The crude 2,5-dimethylbenzenesulfonyl chloride will precipitate and can be collected by filtration. The crude product can be purified by recrystallization or distillation under reduced pressure.

Step 2: Synthesis of N-isopropyl-2,5-dimethylbenzenesulfonamide

  • Reaction Setup: In a round-bottom flask, dissolve 2,5-dimethylbenzenesulfonyl chloride (1.0 eq.) in a suitable solvent such as DCM or THF. To this solution, add a base such as pyridine or triethylamine (1.2 eq.).

  • Amine Addition: Cool the mixture to 0 °C in an ice bath and add isopropylamine (1.1 eq.) dropwise with stirring.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.

Potential Biological Activities and a Framework for Investigation

Based on the extensive literature on benzenesulfonamide derivatives, N-isopropyl-2,5-dimethylbenzenesulfonamide and its analogs are promising candidates for a range of biological activities. This section outlines the most probable therapeutic areas and provides detailed protocols for their investigation.

Antimicrobial Activity

Sulfonamides were among the first synthetic antimicrobial agents and continue to be a source of new antibacterial and antifungal compounds.[5] The mechanism of action for many antibacterial sulfonamides involves the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[6]

Hypothesis: N-isopropyl-2,5-dimethylbenzenesulfonamide and its derivatives may exhibit antibacterial and/or antifungal activity.

Experimental Workflow:

Antimicrobial_Workflow cluster_0 Primary Screening cluster_1 Quantitative Analysis A Synthesized Compound B Disk Diffusion Assay A->B C Measure Zone of Inhibition B->C D Active Compounds C->D Select active compounds E Broth Microdilution Assay D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow for assessing antimicrobial activity.

Detailed Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination [7][8]

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) of the test organisms (e.g., Staphylococcus aureus, Escherichia coli).

  • Compound Dilution: Prepare serial two-fold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include positive (broth with bacteria, no compound) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Activity

Many benzenesulfonamide derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of carbonic anhydrases, which are overexpressed in many tumors, and the disruption of microtubule polymerization.[3][9]

Hypothesis: N-isopropyl-2,5-dimethylbenzenesulfonamide may exhibit cytotoxic effects against cancer cell lines.

Experimental Workflow:

Anticancer_Workflow cluster_0 Cytotoxicity Screening cluster_1 Mechanism of Action Studies A Synthesized Compound C MTT or SRB Assay A->C B Cancer Cell Lines (e.g., MCF-7, A549) B->C D Determine IC₅₀ Value C->D E Active Compounds D->E Select potent compounds F Cell Cycle Analysis (Flow Cytometry) E->F G Apoptosis Assays (e.g., Annexin V) E->G H Western Blot for Key Signaling Proteins E->H

Caption: Workflow for evaluating anticancer activity.

Detailed Protocol: In Vitro Cytotoxicity Assay (MTT Assay) [10][11]

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce MTT to a purple formazan product.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate.[12] Several CA isoforms are important therapeutic targets for various diseases, including glaucoma, epilepsy, and cancer.[9] Benzenesulfonamides are a well-established class of CA inhibitors.[12]

Hypothesis: N-isopropyl-2,5-dimethylbenzenesulfonamide may act as an inhibitor of one or more carbonic anhydrase isoforms.

Experimental Workflow:

CA_Inhibition_Workflow cluster_0 Inhibition Assay cluster_1 Selectivity Profiling A Synthesized Compound C Colorimetric or Stopped-Flow Assay A->C B Recombinant Human CA Isoforms (e.g., CA I, II, IX, XII) B->C D Determine IC₅₀ or Kᵢ Value C->D E Active Inhibitors D->E Select potent inhibitors F Compare Inhibition of Different CA Isoforms E->F G Determine Isoform Selectivity F->G

Caption: Workflow for assessing carbonic anhydrase inhibition.

Detailed Protocol: Colorimetric Carbonic Anhydrase Inhibition Assay [13][14]

  • Enzyme and Inhibitor Preparation: Prepare solutions of recombinant human carbonic anhydrase isoforms and serial dilutions of the test compound.

  • Reaction Mixture: In a 96-well plate, combine the CA enzyme, assay buffer, and the test compound at various concentrations. Include an enzyme control (no inhibitor) and a blank (no enzyme).

  • Substrate Addition: Initiate the reaction by adding a suitable ester substrate (e.g., p-nitrophenyl acetate). The CA-catalyzed hydrolysis of the substrate releases a colored product (p-nitrophenol).

  • Kinetic Measurement: Monitor the increase in absorbance over time at a specific wavelength (e.g., 405 nm) using a microplate reader.

  • Data Analysis: Calculate the rate of the enzymatic reaction in the presence and absence of the inhibitor. Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.

Structure-Activity Relationship (SAR) Studies

A systematic investigation of the structure-activity relationships of N-isopropyl-2,5-dimethylbenzenesulfonamide analogs will be crucial for optimizing their biological activity and selectivity. A library of analogs should be synthesized to probe the effects of modifications at the following positions:

  • N-Alkyl Substituent: Vary the size and branching of the alkyl group on the sulfonamide nitrogen (e.g., N-ethyl, N-propyl, N-butyl, N-cyclopropyl). The steric bulk and lipophilicity of this group can significantly influence target binding and pharmacokinetic properties.[4]

  • Aromatic Ring Substitution: Modify the substitution pattern on the benzene ring. For example, investigate the effect of different alkyl groups (e.g., 2,4-dimethyl, 3,5-dimethyl) or the introduction of electron-withdrawing or electron-donating groups. These changes will alter the electronic properties and overall shape of the molecule.

The biological data obtained for these analogs should be compiled into a table to facilitate the identification of key structural features that govern activity and selectivity.

Table 1: Proposed Analogs for SAR Studies and Data Collection Template

Compound IDR¹ (N-substituent)R² (Aromatic Substituent)Antimicrobial MIC (µg/mL)Anticancer IC₅₀ (µM)CA Inhibition IC₅₀ (nM)
Target isopropyl 2,5-dimethyl Experimental DataExperimental DataExperimental Data
Analog 1ethyl2,5-dimethylExperimental DataExperimental DataExperimental Data
Analog 2n-propyl2,5-dimethylExperimental DataExperimental DataExperimental Data
Analog 3cyclopropyl2,5-dimethylExperimental DataExperimental DataExperimental Data
Analog 4isopropyl2,4-dimethylExperimental DataExperimental DataExperimental Data
Analog 5isopropyl3,5-dimethylExperimental DataExperimental DataExperimental Data
Analog 6isopropyl4-fluoroExperimental DataExperimental DataExperimental Data
Analog 7isopropyl4-methoxyExperimental DataExperimental DataExperimental Data

Conclusion and Future Directions

N-isopropyl-2,5-dimethylbenzenesulfonamide represents a novel and unexplored chemical entity with the potential for significant biological activity. This technical guide has provided a comprehensive framework for its synthesis and a detailed roadmap for the investigation of its antimicrobial, anticancer, and carbonic anhydrase inhibitory properties. The provided experimental protocols are robust and well-established in the field, ensuring the generation of high-quality, reproducible data.

The logical progression from synthesis to primary screening and subsequent mechanistic studies, coupled with a systematic approach to SAR, will enable a thorough and efficient evaluation of this promising compound. The insights gained from these studies will not only elucidate the therapeutic potential of N-isopropyl-2,5-dimethylbenzenesulfonamide but will also contribute to the broader understanding of the structure-activity relationships within the benzenesulfonamide class of compounds. Future work should focus on in vivo efficacy and toxicity studies for any lead compounds identified through this discovery workflow.

References

  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Assay Genie. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. Retrieved from [Link]

  • JoVE. (2025). An In Vitro Assay for Evaluating Natural Killer Cell Cytotoxicity against Cancer Cells. Journal of Visualized Experiments. Retrieved from [Link]

  • MDPI. (2024). Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. Molecules, 29(3), 734. Retrieved from [Link]

  • ACS Publications. (2024). Selective N-Alkylation of Aminobenzenesulfonamides with Alcohols for the Synthesis of Amino-(N-alkyl)benzenesulfonamides Catalyzed by a Metal–Ligand Bifunctional Ruthenium Catalyst. The Journal of Organic Chemistry. Retrieved from [Link]

  • NCBI. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In The Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • PMC. (2012). Synthesis, carbonic anhydrase I and II inhibition studies of the 1,3,5-trisubstituted-pyrazolines. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(5), 1033-1039. Retrieved from [Link]

  • RSC Publishing. (2021). Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine. RSC Chemical Biology, 2(6), 1615-1623. Retrieved from [Link]

  • Taylor & Francis Online. (2022). Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1796-1808. Retrieved from [Link]

  • eScholarship.org. (2021). Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres. University of California. Retrieved from [Link]

  • ResearchGate. (2012). Anti-microbial activities of sulfonamides using disc diffusion method. Pakistan Journal of Pharmaceutical Sciences, 25(4), 839-844. Retrieved from [Link]

  • Sci-hub. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 76(10), 1646-1650. Retrieved from [Link]

  • ResearchGate. (2021). Emergent antibacterial activity of N -(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine. RSC Chemical Biology, 2(6), 1615-1623. Retrieved from [Link]

  • Frontiers. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 634. Retrieved from [Link]

  • ACS Figshare. (2024). Selective N‑Alkylation of Aminobenzenesulfonamides with Alcohols for the Synthesis of Amino‑(N‑alkyl)benzenesulfonamides Catalyzed by a Metal–Ligand Bifunctional Ruthenium Catalyst. ACS Publications. Retrieved from [Link]

  • IntechOpen. (2018). Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives. In Benzenesulfonamide - A Versatile Scaffold in Medicinal Chemistry. IntechOpen. Retrieved from [Link]

  • Longdom Publishing. (2022). Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Journal of Clinical Toxicology, 12(5), 507. Retrieved from [Link]

  • ACS Publications. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. Organic Letters, 21(6), 1852-1856. Retrieved from [Link]

  • PMC. (2018). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. Journal of Medicinal Chemistry, 61(15), 6893-6900. Retrieved from [Link]

  • RSC Publishing. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(44), 27285-27303. Retrieved from [Link]

  • MDPI. (2023). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. International Journal of Molecular Sciences, 24(15), 12301. Retrieved from [Link]

  • Brazilian Journal of Science. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Brazilian Journal of Science, 3(4), 11-23. Retrieved from [Link]

  • PMC. (2016). Design, synthesis and computational docking studies of novel sulfonamide derivatives. Pakistan Journal of Pharmaceutical Sciences, 29(5), 1649-1656. Retrieved from [Link]

  • PubMed. (2009). Inhibition of carbonic anhydrase isozymes with benzene sulfonamides incorporating thio, sulfinyl and sulfonyl glycoside moieties. Bioorganic & Medicinal Chemistry Letters, 19(8), 2330-2334. Retrieved from [Link]

  • PMC. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Scientific Reports, 12(1), 16790. Retrieved from [Link]

  • Taylor & Francis. (2022). Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1796-1808. Retrieved from [Link]

  • Research Square. (2022). Synthesis of Aryl Sulfonamides by Eco-Friendly Method and Evaluation of Their Anti-Bacterial Activity. Research Square. Retrieved from [Link]

  • Patsnap. (2026). Comparing Isopropyl vs N-propyl: Biological Activity. Patsnap. Retrieved from [Link]

  • SciSpace. (2008). Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. Annals of Clinical Microbiology and Antimicrobials, 7, 18. Retrieved from [Link]

  • ACS Publications. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(12), 6536-6551. Retrieved from [Link]

  • ResearchGate. (2016). Design, synthesis and biological activities of novel 5-isopropyl-2-methylphenolhydrazide-based sulfonamide derivatives. Medicinal Chemistry Research, 25(8), 1644-1654. Retrieved from [Link]

  • PubMed. (2012). The antibacterial activity of some sulfonamides and sulfonyl hydrazones, and 2D-QSAR study of a series of sulfonyl hydrazones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 99, 146-154. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Characterisation of New Sulfonamide Derivatives and Their Antibacterial Activity. ResearchGate. Retrieved from [Link]

  • PubMed. (2007). Synthesis, characterization and antimicrobial activity of new aliphatic sulfonamide. Bioorganic & Medicinal Chemistry, 15(15), 5105-5109. Retrieved from [Link]

  • PubMed. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. ChemBioChem, 18(2), 213-222. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for N-isopropyl-2,5-dimethylbenzenesulfonamide

Application Note: AN-SYN-2501 Optimized Synthesis of N-Isopropyl-2,5-dimethylbenzenesulfonamide via Nucleophilic Substitution Abstract & Scope This protocol details the laboratory-scale synthesis of N-isopropyl-2,5-dimet...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-SYN-2501 Optimized Synthesis of N-Isopropyl-2,5-dimethylbenzenesulfonamide via Nucleophilic Substitution

Abstract & Scope

This protocol details the laboratory-scale synthesis of N-isopropyl-2,5-dimethylbenzenesulfonamide , a sulfonamide derivative structurally relevant to medicinal chemistry campaigns targeting carbonic anhydrase inhibitors and diuretic agents.

Unlike generic synthesis guides, this protocol addresses the specific steric challenges posed by the ortho-methyl group at the C2 position of the sulfonyl chloride. The method utilizes a modified Schotten-Baumann reaction under anhydrous conditions, employing Dichloromethane (DCM) as the solvent and Triethylamine (Et₃N) as the HCl scavenger to ensure high yield and purity.

Target Audience: Medicinal Chemists, Process Development Scientists.

Reaction Scheme & Mechanism

The synthesis proceeds via a nucleophilic attack of the primary amine (isopropylamine) on the electrophilic sulfur atom of the sulfonyl chloride. The presence of the ortho-methyl group (C2) requires strict temperature control to prevent kinetic stalling or side reactions.

ReactionScheme SM1 2,5-Dimethylbenzenesulfonyl Chloride (Electrophile) Inter Tetrahedral Sulfonyl Intermediate SM1->Inter SM2 Isopropylamine (Nucleophile) SM2->Inter Reagents Et3N (Base) DCM (Solvent) 0°C to RT Reagents->Inter Product N-Isopropyl-2,5-dimethyl- benzenesulfonamide Inter->Product - Cl⁻ Byproduct Et3N·HCl (Salt) Inter->Byproduct

Figure 1: Reaction pathway demonstrating the addition-elimination mechanism.

Materials & Reagents

Safety Warning: 2,5-Dimethylbenzenesulfonyl chloride is a lachrymator and corrosive. Isopropylamine is highly volatile and flammable. All operations must be performed in a fume hood.

ReagentMW ( g/mol )Equiv.[1][2][3]PurityRole
2,5-Dimethylbenzenesulfonyl chloride 204.671.0>97%Electrophile
Isopropylamine 59.111.2>99%Nucleophile
Triethylamine (Et₃N) 101.191.5>99%Base (Scavenger)
Dichloromethane (DCM) 84.93SolventAnhydrousReaction Medium
1M HCl (aq) ---Quench/Wash

Experimental Protocol

Phase 1: Preparation & Setup
  • Glassware: Oven-dry a 250 mL round-bottom flask (RBF) and a pressure-equalizing addition funnel. Cool under a stream of Nitrogen (

    
    ).
    
  • Solvent Prep: Ensure DCM is anhydrous. Water content >0.05% can hydrolyze the sulfonyl chloride to the corresponding sulfonic acid, reducing yield.

Phase 2: Reaction Execution
  • Charge Reagents: Add 2,5-Dimethylbenzenesulfonyl chloride (10.0 g, 48.8 mmol, 1.0 eq) to the RBF. Dissolve in DCM (100 mL).

  • Cooling: Place the RBF in an ice/water bath and stir until the internal temperature reaches < 5°C.

  • Base Addition: Add Triethylamine (10.2 mL, 73.2 mmol, 1.5 eq) to the stirring solution. Note: No exotherm is typically observed here.

  • Nucleophile Addition: Mix Isopropylamine (5.0 mL, 58.6 mmol, 1.2 eq) with 10 mL of DCM in the addition funnel.

  • Controlled Addition: Dropwise add the amine solution over 20 minutes.

    • Critical Control Point: Monitor internal temperature. Do not exceed 10°C. The reaction is exothermic.

  • Completion: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 3 hours.

    • Validation: Check completion via TLC (30% EtOAc in Hexanes). The sulfonyl chloride spot (

      
      ) should disappear.
      
Phase 3: Workup & Isolation
  • Quench: Slowly add 50 mL of 1M HCl to the reaction mixture. This neutralizes excess amine and solubilizes the triethylamine salts.

  • Separation: Transfer to a separatory funnel. Collect the organic (lower) DCM layer.

  • Washes:

    • Wash organic layer with 1M HCl (2 x 30 mL).

    • Wash with Saturated

      
       (1 x 30 mL) to ensure neutral pH.
      
    • Wash with Brine (1 x 30 mL).

  • Drying: Dry the organic phase over anhydrous

    
     for 15 minutes. Filter off the solids.[4][5][6][7]
    
  • Concentration: Evaporate the solvent under reduced pressure (Rotovap) at 40°C to yield the crude off-white solid.

Phase 4: Purification (Recrystallization)

While column chromatography can be used, recrystallization is more scalable and economical for sulfonamides.

  • Solvent System: Ethanol/Water (9:1).

  • Dissolve crude solid in minimum boiling Ethanol.

  • Add hot water dropwise until persistent turbidity is observed.

  • Cool slowly to RT, then to 4°C.

  • Filter the white crystalline needles and dry under high vacuum.

Workflow Diagram

Workflow start Start: Dry RBF N2 Atmosphere step1 Dissolve Sulfonyl Chloride in DCM (0°C) start->step1 step2 Add Et3N (Base) step1->step2 step3 Dropwise Addition of Isopropylamine step2->step3 step4 Warm to RT Stir 3 Hours step3->step4 decision TLC Check: SM Consumed? step4->decision decision->step4 No (Stir longer) workup Wash: 1M HCl -> NaHCO3 -> Brine decision->workup Yes dry Dry (Na2SO4) & Concentrate workup->dry cryst Recrystallize (EtOH/H2O) dry->cryst end Final Product: White Crystalline Solid cryst->end

Figure 2: Step-by-step operational workflow for the synthesis and purification.

Characterization & Quality Control

Since specific spectral data for this derivative is often absent in general databases, the following Predicted Data serves as the validation standard.

1. Melting Point (DSC/Capillary):

  • Expected Range: 85°C – 95°C (Estimate based on similar sulfonamide derivatives).

  • Note: Sharp melting range (< 2°C) indicates high purity.

2. ¹H-NMR (400 MHz, CDCl₃) Prediction:

  • 
     7.75 (s, 1H):  Aromatic H6 (Deshielded by 
    
    
    
    , isolated singlet due to 2,5-substitution).
  • 
     7.20 - 7.30 (m, 2H):  Aromatic H3/H4 (Ortho-coupling).
    
  • 
     4.50 (br s, 1H):  Sulfonamide 
    
    
    
    .
  • 
     3.45 (sept, 
    
    
    
    Hz, 1H):
    Isopropyl
    
    
    .
  • 
     2.60 (s, 3H):  Aryl-
    
    
    
    (Ortho to
    
    
    ).
  • 
     2.35 (s, 3H):  Aryl-
    
    
    
    (Meta to
    
    
    ).
  • 
     1.10 (d, 
    
    
    
    Hz, 6H):
    Isopropyl
    
    
    .

3. Mass Spectrometry (ESI+):

  • Target Mass: 227.32 g/mol .

  • Observed:

    
     or 
    
    
    
    .

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Sulfonyl ChlorideEnsure DCM is anhydrous; minimize air exposure of starting material.
"Oiling Out" during Recrystallization Cooling too fast or too much waterRe-heat to dissolve, add small amount of EtOH, cool very slowly.
Starting Material Remains Steric hindrance at C2Increase reaction time to 12h or gently reflux (40°C).

References

  • General Sulfonamide Synthesis: De Luca, L., & Giacomelli, G. (2008).[8] An Easy and Handy Synthesis of Sulfonamides Directly from Sulfonic Acids or Their Salts under Microwave Irradiation.[8][9] The Journal of Organic Chemistry, 73(10), 3967–3969.

  • Schotten-Baumann Conditions: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard Text).
  • Purification of Sulfonamides: Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

  • Starting Material Data: PubChem Compound Summary for 2,5-Dimethylbenzenesulfonyl chloride.

Sources

Application

Experimental applications of N-isopropyl-2,5-dimethylbenzenesulfonamide in organic chemistry

The following Application Note is designed for research scientists and drug discovery professionals. It synthesizes established organic synthesis methodologies with advanced catalytic applications, focusing on the steric...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note is designed for research scientists and drug discovery professionals. It synthesizes established organic synthesis methodologies with advanced catalytic applications, focusing on the steric and electronic utility of the N-isopropyl-2,5-dimethylbenzenesulfonamide scaffold.

A Sterically Tuned Scaffold for Regioselective C–H Functionalization and Pharmacophore Development[1][2]

Executive Summary

N-Isopropyl-2,5-dimethylbenzenesulfonamide represents a specialized class of sulfonamides where the 2,5-dimethyl substitution pattern provides a unique steric lock. Unlike simple benzenesulfonamides, this scaffold enforces strict regiocontrol during transition-metal-catalyzed C–H activation, making it an invaluable tool for constructing complex biaryl systems. Furthermore, the N-isopropyl group balances lipophilicity with metabolic stability, serving as a robust pharmacophore in the development of anti-arrhythmic and anti-cancer agents.

This guide details the synthesis of the core scaffold, its application as a directing group (DG) for Palladium-catalyzed C–H arylation, and protocols for downstream diversification.

Structural Logic & Mechanistic Insight

The utility of this molecule lies in its specific geometry. In standard ortho-C–H activation, a monosubstituted benzenesulfonamide offers two equivalent reaction sites (


 and 

).

The "2,5-Lock" Effect:

  • Position 1: Sulfonamide Directing Group (DG).

  • Position 2: Methyl Group (Steric Block). Prevents cyclopalladation at this site.

  • Position 5: Methyl Group.[1] Modulates electronics but remains distal to the reaction center.

  • Position 6: Hydrogen. The sole accessible site for directed functionalization.

This pre-encoded regioselectivity eliminates the formation of isomeric mixtures, a common bottleneck in drug discovery workflows.

RegioSelectivity Scaffold N-Isopropyl-2,5-dimethyl benzenesulfonamide Sterics C2-Methyl (Steric Blockade) Scaffold->Sterics Blocks C2 Target C6-Hydrogen (Exclusive Activation Site) Scaffold->Target Directs Pd(II) Product Single Regioisomer (High Yield) Sterics->Product Prevents Mixtures Target->Product C-H Arylation

Figure 1: The "2,5-Lock" mechanism ensuring exclusive C6 functionalization.

Experimental Protocols
Protocol A: Synthesis of the Core Scaffold

Objective: Efficient synthesis of N-isopropyl-2,5-dimethylbenzenesulfonamide from commercially available precursors.

Reagents:

  • 2,5-Dimethylbenzenesulfonyl chloride (1.0 equiv)

  • Isopropylamine (1.2 equiv)

  • Triethylamine (Et

    
    N) or Pyridine (1.5 equiv)
    
  • Dichloromethane (DCM), anhydrous

Step-by-Step Methodology:

  • Preparation: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Nitrogen (

    
    ). Add 2,5-dimethylbenzenesulfonyl chloride  (10.0 mmol, 2.05 g) and anhydrous DCM (50 mL).
    
  • Cooling: Cool the solution to 0°C using an ice/water bath.

  • Amine Addition: Add Et

    
    N  (15.0 mmol, 2.1 mL) followed by the dropwise addition of isopropylamine  (12.0 mmol, 1.0 mL) over 10 minutes. Note: The reaction is exothermic; control addition rate to maintain T < 5°C.
    
  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Quench with 1M HCl (30 mL) to neutralize excess amine. Separate the organic layer. Wash with saturated NaHCO

    
     (30 mL) and Brine (30 mL).
    
  • Drying: Dry over anhydrous MgSO

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Recrystallize from hot Ethanol/Water (9:1) to yield colorless crystals.

Typical Yield: 85–92% Characterization:


H NMR should show the characteristic isopropyl septet (

ppm) and two distinct methyl singlets on the aromatic ring.
Protocol B: Pd-Catalyzed Regioselective C–H Arylation

Objective: Functionalization of the C6 position using the sulfonamide as a Directing Group (DG).

Mechanism: The reaction proceeds via a concerted metalation-deprotonation (CMD) pathway, forming a stable 5-membered palladacycle intermediate.

Reagents:

  • Substrate (from Protocol A) (1.0 equiv)

  • Aryl Iodide (Ar-I) (1.5 equiv)

  • Pd(OAc)

    
     (5–10 mol%)
    
  • AgOAc (1.5 equiv) - Acts as halide scavenger and oxidant re-generator.

  • TFA (Trifluoroacetic acid) (0.5 equiv) - Promotes C-H cleavage.

  • Solvent: 1,2-Dichloroethane (DCE) or HFIP (Hexafluoroisopropanol)

Workflow:

  • Charging: In a sealed tube, combine the sulfonamide (0.5 mmol), Pd(OAc)

    
     (11 mg), AgOAc (125 mg), and the Aryl Iodide (0.75 mmol).
    
  • Solvent: Add DCE (2.0 mL) and TFA (20

    
    L). Seal the tube under air (or 
    
    
    
    balloon if using catalytic oxidant variants).
  • Heating: Heat to 100°C–110°C for 12–18 hours.

  • Filtration: Cool to RT. Dilute with DCM and filter through a Celite pad to remove Silver salts.

  • Purification: Concentrate and purify via Silica Gel Flash Chromatography (Gradient: 0

    
     20% EtOAc in Hexanes).
    

Data: Substrate Scope & Yields

Entry Aryl Iodide (Ar-I) Product Yield (%) Regioselectivity (C6:C2)
1 Iodobenzene 88% >99:1
2 4-Iodoanisole 82% >99:1
3 4-Iodonitrobenzene 76% >99:1

| 4 | 2-Iodotoluene | 65% | >99:1 |

Note: The lower yield in Entry 4 is due to steric clash between the incoming ortho-substituted aryl group and the sulfonamide isopropyl group.

CatalyticCycle PdII Pd(OAc)2 (Active Catalyst) Coordination N-Coordination (Directing Group) PdII->Coordination CMD C-H Activation (CMD Pathway) Coordination->CMD Palladacycle 5-Membered Palladacycle CMD->Palladacycle -HOAc OxAdd Oxidative Addition (Ar-I) Palladacycle->OxAdd PdIV Pd(IV) Species (Transient) OxAdd->PdIV RedElim Reductive Elimination (C-C Bond Formation) PdIV->RedElim RedElim->PdII Product Release + AgOAc Regen

Figure 2: Catalytic cycle for the directed C-H arylation. The cycle emphasizes the formation of the crucial 5-membered palladacycle.

Protocol C: N-Alkylation for Pharmacophore Diversification

Objective: Conversion of the secondary sulfonamide to a tertiary sulfonamide, a common modification to improve blood-brain barrier (BBB) permeability or block metabolic N-dealkylation.

Reagents:

  • C6-Arylated Sulfonamide (from Protocol B)

  • Alkyl Halide (R-X) (e.g., Methyl Iodide, Benzyl Bromide)

  • Base: K

    
    CO
    
    
    
    or Cs
    
    
    CO
    
    
  • Solvent: DMF or Acetonitrile

Method:

  • Dissolve substrate (0.2 mmol) in DMF (1.0 mL).

  • Add K

    
    CO
    
    
    
    (2.0 equiv) and stir for 15 minutes at RT.
  • Add Alkyl Halide (1.2 equiv).

  • Stir at 60°C for 3 hours.

  • Standard Aqueous Workup: Extract with EtOAc, wash with water (

    
     to remove DMF), dry, and concentrate.
    
Troubleshooting & Critical Parameters
ProblemProbable CauseSolution
Low Conversion in C-H Activation Catalyst poisoning by Silver salts or moisture.Ensure anhydrous conditions; switch to Pd(TFA)

which is more electrophilic.
Black Precipitate (Pd Black) Catalyst decomposition.Add 10 mol% Benzoquinone (BQ) as a ligand stabilizer.
Poor Solubility Highly crystalline sulfonamide.Switch solvent to HFIP (Hexafluoroisopropanol) which stabilizes the transition state and improves solubility.
Bis-arylation Over-reaction.Impossible with this scaffold due to the C2-Methyl block (Self-validating design).
References
  • General Sulfonamide Synthesis

    • Org.[1][2][3][4][5][6] Synth.1929 , 9, 28. (Adaptation of sulfonyl chloride condensation). Link

  • Pd-Catalyzed C-H Activation Mechanisms

    • Lyons, T. W.; Sanford, M. S. "Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions." Chem. Rev.2010 , 110, 1147–1169. Link

  • Regioselectivity in Arene Functionalization

    • Zaitsev, V. G.; Shabashov, D.; Daugulis, O. "Highly Regioselective Arylation of sp3 C-H Bonds Catalyzed by Palladium Acetate."[7] J. Am. Chem. Soc.[7]2005 , 127, 13154.[7] Link

  • Sulfonamides in Medicinal Chemistry

    • Supuran, C. T. "Sulfonamides as carbonic anhydrase inhibitors." Nature Rev. Drug Discov.2008 , 7, 168.[1] Link

  • Regioselective C-H Activation of 2,5-Disubstituted Systems

    • Thombal, R. S.; Lee, Y. R.[2] "Palladium-Catalyzed Direct Oxidative C-H Activation/Annulation." Org.[1][2][4][5][6] Lett.2020 , 22, 3397.[2] Link

Sources

Method

Application Notes &amp; Protocols: A Comprehensive Guide to the Use of N-isopropyl-2,5-dimethylbenzenesulfonamide as a Robust Protecting Group for Amines

Introduction: The Strategic Role of Sulfonamides in Amine Protection In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving desired chemical tra...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Sulfonamides in Amine Protection

In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving desired chemical transformations with high fidelity.[1] Amines, being nucleophilic and often basic, necessitate protection to prevent undesired side reactions.[2] Among the arsenal of amine protecting groups, sulfonamides stand out for their exceptional stability across a wide range of reaction conditions, including strongly acidic and basic media, as well as many oxidative and reductive environments.[3] This robustness, however, often comes at the cost of harsh deprotection conditions that can compromise the integrity of sensitive functional groups elsewhere in the molecule.[4]

This guide introduces N-isopropyl-2,5-dimethylbenzenesulfonamide as a conceptually valuable protecting group. The presence of two methyl groups on the aromatic ring and an isopropyl group on the nitrogen atom introduces significant steric hindrance around the sulfonyl moiety. This steric encumbrance is hypothesized to influence the stability and cleavage of the N-S bond, potentially allowing for more nuanced deprotection strategies compared to simpler sulfonamides like tosylates (Ts) or mesylates (Ms). The 2,5-dimethyl substitution pattern also impacts the electronic properties of the aryl ring, which can be a factor in certain cleavage mechanisms.

These application notes provide a comprehensive framework for the synthesis of the requisite sulfonyl chloride precursor, detailed protocols for the protection of primary and secondary amines, and a critical evaluation of potential deprotection strategies. The methodologies presented herein are grounded in established principles of sulfonamide chemistry and adapted to the specific structural features of the N-isopropyl-2,5-dimethylbenzenesulfonamide group.

I. Synthesis of the Precursor: 2,5-Dimethylbenzenesulfonyl Chloride

The journey to employing this protecting group begins with the synthesis of its activated form, 2,5-dimethylbenzenesulfonyl chloride. This is typically achieved through the electrophilic aromatic substitution of p-xylene with chlorosulfonic acid. The following protocol is adapted from established procedures for the synthesis of arylsulfonyl chlorides.[5]

Protocol 1: Synthesis of 2,5-Dimethylbenzenesulfonyl Chloride

Materials:

  • p-Xylene

  • Chlorosulfonic acid (ClSO₃H)

  • Thionyl chloride (SOCl₂) (optional, to improve yield)

  • Ice

  • Dichloromethane (DCM) or other suitable organic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize HCl gas), add p-xylene (1.0 equivalent). Cool the flask in an ice-water bath to 0-5 °C.

  • Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (2.0-3.0 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. Vigorous stirring is essential during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Carefully and slowly pour the reaction mixture onto crushed ice with stirring. This will quench the excess chlorosulfonic acid and precipitate the product.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x volume of the initial p-xylene).

  • Washing: Combine the organic layers and wash sequentially with cold water, saturated aqueous sodium bicarbonate solution (until effervescence ceases), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 2,5-dimethylbenzenesulfonyl chloride, which can be purified by recrystallization or distillation if necessary.

Causality Behind Experimental Choices:

  • Low Temperature: The reaction is highly exothermic and produces HCl gas. Maintaining a low temperature minimizes side reactions and controls the reaction rate.

  • Slow Addition: Prevents a rapid increase in temperature and ensures efficient mixing.

  • Ice Quench: Safely neutralizes the highly reactive excess chlorosulfonic acid.

  • Bicarbonate Wash: Removes any remaining acidic impurities.

II. Protection of Amines

The sulfonylation of an amine with 2,5-dimethylbenzenesulfonyl chloride is a standard procedure that forms the stable sulfonamide. The choice of base is crucial to scavenge the HCl byproduct and facilitate the reaction.

Protocol 2: General Procedure for the Protection of a Primary or Secondary Amine

Materials:

  • Amine (primary or secondary)

  • 2,5-Dimethylbenzenesulfonyl chloride (1.1-1.2 equivalents)

  • Pyridine or Triethylamine (TEA) (1.5-2.0 equivalents)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount, optional)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve the amine (1.0 equivalent) in the chosen solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Add the base (pyridine or TEA).

  • Addition of Sulfonyl Chloride: Add a solution of 2,5-dimethylbenzenesulfonyl chloride in the same solvent dropwise at 0 °C. If the amine is not very nucleophilic, a catalytic amount of DMAP can be added.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC until the starting amine is consumed.

  • Work-up: Quench the reaction with water. Dilute with the organic solvent if necessary.

  • Washing: Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess base), water, saturated aqueous NaHCO₃, and brine.

  • Drying and Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude N-isopropyl-2,5-dimethylbenzenesulfonamide can be purified by column chromatography or recrystallization.

Expertise & Experience Insights:

  • For less reactive amines, using a stronger, non-nucleophilic base like 2,6-lutidine might be beneficial to avoid side reactions with the base.

  • The reaction can often be accelerated by gentle heating (e.g., 40 °C), but this should be monitored carefully to avoid decomposition.

III. Deprotection Strategies

The cleavage of the robust sulfonamide bond is the most challenging aspect of using this protecting group. Due to the steric hindrance and electronic nature of the N-isopropyl-2,5-dimethylbenzenesulfonamide group, reductive cleavage methods are generally preferred over harsh acidic conditions.

A. Reductive Cleavage using Low-Valent Titanium

This method is particularly effective for the deprotection of sterically hindered sulfonamides and is compatible with a range of functional groups.[6][7] The active low-valent titanium species is generated in situ.

Protocol 3: Reductive Deprotection with a Low-Valent Titanium Reagent

Materials:

  • N-isopropyl-2,5-dimethylbenzenesulfonamide

  • Titanium(IV) isopropoxide (Ti(O-i-Pr)₄)

  • Trimethylsilyl chloride (TMSCl)

  • Magnesium (Mg) powder

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Reagent Preparation: In a flame-dried flask under an inert atmosphere, add Mg powder (6.0 equivalents) and anhydrous THF. To this suspension, add Ti(O-i-Pr)₄ (2.0 equivalents) followed by the dropwise addition of TMSCl (4.0 equivalents) at room temperature. Stir the resulting mixture at room temperature for 30 minutes.

  • Deprotection Reaction: Add the N-isopropyl-2,5-dimethylbenzenesulfonamide (1.0 equivalent) dissolved in anhydrous THF to the prepared low-valent titanium reagent.

  • Reaction Conditions: Heat the reaction mixture to 50-60 °C and stir for 4-12 hours, monitoring the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NaHCO₃ solution.

  • Filtration and Extraction: Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate. Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate.

  • Washing and Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude amine can then be purified by column chromatography or distillation.

Trustworthiness of the Protocol: This method avoids the use of odorous thiols or harsh acids, making it a more practical choice for many synthetic routes. The compatibility with various functional groups makes it a reliable option in complex molecule synthesis.

B. Acid-Catalyzed Hydrolysis

While sulfonamides are generally stable to acid, hydrolysis can be forced under high temperatures and strong acid concentrations. The presence of an ortho-methyl group might slightly enhance the rate of hydrolysis compared to unsubstituted analogs due to the relief of steric strain in the transition state.[8] This method is generally less favorable due to its harshness.

Protocol 4: Acidic Hydrolysis (Harsh Conditions)

Materials:

  • N-isopropyl-2,5-dimethylbenzenesulfonamide

  • Concentrated sulfuric acid (H₂SO₄) or trifluoroacetic acid (TFA)

  • Water or acetic acid as a co-solvent

Procedure:

  • Reaction Setup: Dissolve the sulfonamide in a mixture of the chosen acid and co-solvent (e.g., 70% H₂SO₄ in water or a 1:1 mixture of TFA and acetic acid).

  • Reaction Conditions: Heat the mixture to reflux (typically >100 °C) for an extended period (12-48 hours). The reaction must be carefully monitored for decomposition of the starting material and product.

  • Work-up: Cool the reaction mixture and carefully neutralize by pouring it onto ice and then slowly adding a strong base (e.g., NaOH pellets or a concentrated solution) until the pH is basic.

  • Extraction and Purification: Extract the resulting amine with a suitable organic solvent (e.g., ethyl acetate or DCM). Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product as needed.

Caution: This method should be considered a last resort due to the potential for substrate degradation and the hazardous nature of working with concentrated acids at high temperatures.

IV. Data Presentation and Visualization

Table 1: Expected Stability of N-isopropyl-2,5-dimethylbenzenesulfonamide
Reagent/ConditionStabilityNotes
Bases
Aqueous NaOH, KOH (rt)StableGenerally stable to basic hydrolysis at room temperature.
NaH, KHMDS, LDAStableThe N-H proton of primary sulfonamides can be deprotonated.
Piperidine, DBUStableStable under conditions used for Fmoc deprotection.[2]
Acids
HCl, HBr (aq, rt)StableHighly stable to non-concentrated mineral acids at room temperature.
Trifluoroacetic acid (TFA) (rt)StableStable under conditions used for Boc deprotection.[9]
Conc. H₂SO₄, HBr/AcOH (reflux)LabileCleavage can be achieved under harsh, forcing conditions.[8]
Reductants
H₂, Pd/CStableGenerally stable to catalytic hydrogenation.
LiAlH₄, NaBH₄StableStable to common hydride reducing agents.
Na/NH₃, Mg/MeOHLabileCan be cleaved by dissolving metal reductions.[3]
Oxidants
m-CPBA, H₂O₂StableThe sulfur atom is already in its highest oxidation state.
KMnO₄, O₃StableThe protecting group is generally stable to common oxidants.
Diagrams

G cluster_0 Precursor Synthesis cluster_1 Protection Workflow cluster_2 Deprotection Strategies p_xylene p-Xylene sulfonyl_chloride 2,5-Dimethylbenzenesulfonyl Chloride p_xylene->sulfonyl_chloride ClSO₃H protected_amine Protected Amine (R₂N-SO₂Ar) sulfonyl_chloride->protected_amine Amine, Base amine Primary/Secondary Amine (R₂NH) amine->protected_amine deprotected_amine Deprotected Amine (R₂NH) protected_amine->deprotected_amine Reductive Cleavage (e.g., LVT) or Harsh Acid Hydrolysis

Caption: Workflow for the use of N-isopropyl-2,5-dimethylbenzenesulfonamide.

V. Conclusion

The N-isopropyl-2,5-dimethylbenzenesulfonamide group represents a highly stable and robust means of protecting primary and secondary amines. Its steric bulk differentiates it from more common sulfonamide protecting groups and suggests that reductive cleavage methods are the most practical and selective means for its removal. While direct literature on this specific protecting group is sparse, the principles and protocols outlined in this guide provide a solid foundation for its successful application in complex organic synthesis. Researchers and drug development professionals can leverage its high stability for transformations that would be incompatible with more labile protecting groups, with the confidence that it can be removed under specific and relatively mild reductive conditions.

References

  • Fier, P. S., Kim, S., & Maloney, K. M. (2019). Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles. Journal of the American Chemical Society, 141(46), 18416–18420. Available at: [Link]

  • Mori, T., et al. (2020). Electrically Driven N(sp2)–C(sp2/3) Bond Cleavage of Sulfonamides. Organic Letters, 22(5), 1806–1811. Available at: [Link]

  • Shohji, N., Kawaji, T., & Okamoto, S. (2011). Ti(O-i-Pr)4/Me3SiCl/Mg-Mediated Reductive Cleavage of Sulfonamides and Sulfonates to Amines and Alcohols. Organic Letters, 13(10), 2626–2629. Available at: [Link]

  • Fier, P. S., Kim, S., & Maloney, K. M. (2019). Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles. PubMed, National Center for Biotechnology Information. Available at: [Link]

  • Chem-Station. (2014). Sulfonyl Protective Groups. Chem-Station International Edition. Available at: [Link]

  • Zingg, H. F., et al. (1981). Acid-catalyzed hydrolysis of benzenesulfonamides. Rate enhancements by ortho-alkyl substituents. The Journal of Organic Chemistry, 46(1), 14-19. Available at: [Link]

  • Google Patents. (2003). 2,5-dimethoxy-4-ethyl benzaldehyde sulfide and preparation process and use thereof. CN1434029A.
  • Aouf, N. E., et al. (2014). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Journal of Molecular Catalysis A: Chemical, 395, 33-38. Available at: [Link]

  • Glen Research. (n.d.). Deprotection Guide. Available at: [Link]

  • Glen Research. (n.d.). Glen Report 20.24: Deprotection - Volume 1 - Deprotect to Completion. Available at: [Link]

  • Reddy, K. L. R., et al. (2013). Microwave-assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection. The Journal of Organic Chemistry, 78(21), 10870–10876. Available at: [Link]

  • Patsnap. (2018). Preparation method of 2,4-disubstituted benzenesulfonyl chloride. CN108084531A.
  • ResearchGate. (2018). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Available at: [Link]

  • PubChem. (n.d.). 2,5-Dimethoxybenzenesulfonyl chloride. National Center for Biotechnology Information. Available at: [Link]

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials, 221-222, 264-274. Available at: [Link]

  • Weinreb, S. M. (2006). N-Sulfonyl-N-heterocyclic Carbenes: A New Class of Readily-Available Reagents for Organic Synthesis. Accounts of Chemical Research, 39(8), 595-603. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Benzenesulfonyl chloride, 2,5-dimethyl-. Substance Details - SRS. Available at: [Link]

  • Schreiber, R. S., & Shriner, R. L. (1937). The Hydrolysis of Substituted Benzenesulfonanilides. Journal of the American Chemical Society, 59(9), 1673-1675. Available at: [Link]

  • Google Patents. (2023). (r)-n-ethyl-5-fluoro-n-isopropyl-2-((5-(2-(6-((2-methoxyethyl)(methyl)amino)-2-methylhexan-3-yl)-2,6-diazaspiro[3.4]octan-6-yl)-1,2,4-triazin-6-yl)oxy)benzamide besylate salt for the treatment of diseases such as cancer. CA3220099A1.
  • Cox, R. A. (2005). Acid hydrolysis of benzamides in <60 wt% H2SO4. Canadian Journal of Chemistry, 83(9), 1391-1401. Available at: [Link]

  • Rius, F. X., et al. (1995). Acid hydrolysis of diazepam. Kinetic study of the reactions of 2-(N-methylamino)-5-chlorobenzophenone, with HCl in MeOH-H2O. Journal of Pharmaceutical Sciences, 84(8), 998-1004. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Available at: [Link]

  • Le, T., & Damha, M. J. (2022). Synthesis, deprotection, and purification of diphosphorylated RNA oligonucleotides. ChemRxiv. Available at: [Link]

  • Kumar, A., et al. (2021). Design, synthesis and biological activities of novel 5-isopropyl-2-methylphenolhydrazide-based sulfonamide derivatives. Journal of the Iranian Chemical Society, 18, 2697-2708. Available at: [Link]

  • Nayak, S. K. (2000). A Facile Route to the Deprotection of Sulfonate Esters and Sulfonamides with Low Valent Titanium Reagents. Synthesis, 2000(11), 1575-1578. Available at: [Link]

Sources

Application

Analytical techniques for the characterization of N-isopropyl-2,5-dimethylbenzenesulfonamide

An Application Note for Researchers, Scientists, and Drug Development Professionals Comprehensive Analytical Characterization of N-isopropyl-2,5-dimethylbenzenesulfonamide **Abstract This technical guide provides a multi...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Comprehensive Analytical Characterization of N-isopropyl-2,5-dimethylbenzenesulfonamide

**Abstract

This technical guide provides a multi-faceted analytical strategy for the comprehensive characterization of N-isopropyl-2,5-dimethylbenzenesulfonamide. As a key intermediate in various synthetic pathways, rigorous confirmation of its identity, purity, and structural integrity is paramount. This document outlines detailed protocols and theoretical underpinnings for a suite of analytical techniques, including High-Performance Liquid Chromatography (HPLC) for purity assessment, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for structural elucidation, Infrared (IR) spectroscopy for functional group confirmation, and X-ray Crystallography and Thermal Analysis for solid-state characterization. The causality behind experimental choices is explained to empower researchers to adapt these methodologies to their specific laboratory contexts.

Introduction and Physicochemical Profile

N-isopropyl-2,5-dimethylbenzenesulfonamide is an organic compound featuring a sulfonamide functional group, an aromatic ring with two methyl substituents, and an N-linked isopropyl group. Sulfonamides are a critical class of compounds in medicinal chemistry and materials science. Accurate characterization is the bedrock of reliable downstream applications, ensuring that biological or chemical findings are attributable to the compound of interest and not to impurities.

The initial step in any analytical workflow is to understand the basic physicochemical properties of the target molecule.

Table 1: Physicochemical Properties of N-isopropyl-2,5-dimethylbenzenesulfonamide

Property Value Source
Molecular Formula C₁₁H₁₇NO₂S Calculated
Molecular Weight 227.32 g/mol Calculated
IUPAC Name N-isopropyl-2,5-dimethylbenzenesulfonamide IUPAC Nomenclature
Physical Form Expected to be a solid at room temperature.[1] Analogy

| Solubility | Expected to be soluble in organic solvents like chloroform, ethyl acetate, and methanol; sparingly soluble or insoluble in water.[2] | Analogy |

Integrated Analytical Workflow

A robust characterization of a novel or synthesized compound is not a linear process but an integrated workflow. Each technique provides a piece of the puzzle, and together they create a high-confidence profile of the molecule. The following diagram illustrates a logical workflow for the characterization of N-isopropyl-2,5-dimethylbenzenesulfonamide.

Analytical_Workflow cluster_Purification Phase 1: Purification & Purity cluster_Structure Phase 2: Structural Elucidation cluster_SolidState Phase 3: Solid-State Properties cluster_Final Phase 4: Final Confirmation Purity HPLC-UV (Purity Assessment) NMR NMR Spectroscopy (¹H, ¹³C) (Connectivity) Purity->NMR Pure Sample (>95%) Report Comprehensive Characterization Report Purity->Report MS LC-MS (Molecular Weight & Fragmentation) NMR->MS NMR->Report IR FT-IR (Functional Groups) MS->IR MS->Report XRD Single Crystal XRD (Absolute Structure) IR->XRD IR->Report Thermal TGA / DSC (Thermal Stability) XRD->Thermal XRD->Report Thermal->Report Crude Crude Synthesized Product Crude->Purity Initial Analysis

Caption: Integrated workflow for the characterization of N-isopropyl-2,5-dimethylbenzenesulfonamide.

Chromatographic Analysis for Purity Determination

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of a synthesized compound.[3] For N-isopropyl-2,5-dimethylbenzenesulfonamide, a reverse-phase method with UV detection is highly effective due to the aromatic ring which acts as a chromophore.

Rationale for Method Selection:

  • Stationary Phase: A C18 (octadecylsilyl) column is chosen for its versatility and effectiveness in retaining moderately non-polar compounds like the target molecule.[4]

  • Mobile Phase: A gradient of water and acetonitrile allows for the efficient elution of the target compound while separating it from more polar or less polar impurities. A small amount of acid (e.g., formic acid) is often added to improve peak shape by suppressing the ionization of any acidic or basic functional groups.

  • Detector: UV detection at a wavelength where the benzene ring absorbs strongly (e.g., ~254 nm) provides excellent sensitivity.

Protocol: HPLC-UV Purity Analysis
  • Sample Preparation:

    • Prepare a stock solution of the compound in acetonitrile or methanol at a concentration of 1 mg/mL.

    • Dilute the stock solution to a working concentration of approximately 0.1 mg/mL using the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Instrumentation and Conditions:

    Table 2: HPLC-UV Method Parameters

    Parameter Recommended Setting
    Column C18, 4.6 x 150 mm, 5 µm particle size
    Mobile Phase A Water + 0.1% Formic Acid
    Mobile Phase B Acetonitrile + 0.1% Formic Acid
    Gradient Program 0-20 min: 5% to 95% B; 20-25 min: 95% B; 25-26 min: 95% to 5% B; 26-30 min: 5% B
    Flow Rate 1.0 mL/min
    Column Temperature 30 °C
    Injection Volume 10 µL

    | UV Detector Wavelength | 254 nm |

  • Data Analysis:

    • Integrate the peak corresponding to N-isopropyl-2,5-dimethylbenzenesulfonamide.

    • Calculate the purity by dividing the peak area of the main component by the total area of all peaks in the chromatogram (Area % method). For regulatory purposes, analysis using a reference standard is required.

Spectroscopic Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the precise atomic connectivity of an organic molecule.[5] Both ¹H and ¹³C NMR should be performed.

Rationale for Analysis: NMR provides unambiguous information about the carbon-hydrogen framework. For the target molecule, ¹H NMR will confirm the presence and connectivity of the isopropyl group, the two distinct methyl groups on the aromatic ring, the three aromatic protons, and the sulfonamide N-H proton. ¹³C NMR will confirm the number of unique carbon environments.

Protocol: NMR Sample Preparation and Acquisition

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.[6]

  • Instrument Setup: Use a spectrometer with a field strength of at least 300 MHz.[5] Shim the instrument to achieve a homogeneous magnetic field.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. This may require a longer acquisition time.

Table 3: Predicted ¹H and ¹³C NMR Data (in CDCl₃)

¹H NMR Chemical Shift (δ, ppm) Multiplicity Integration Assignment
Aromatic ~7.8 - 7.2 Multiplet 3H Ar-H
Sulfonamide ~4.8 Broad Singlet 1H N-H
Isopropyl CH ~3.6 Septet 1H -CH (CH₃)₂
Aromatic CH₃ ~2.6 Singlet 3H Ar-CH₃
Aromatic CH₃ ~2.4 Singlet 3H Ar-CH₃
Isopropyl CH₃ ~1.1 Doublet 6H -CH(CH₃ )₂
¹³C NMR Chemical Shift (δ, ppm) Assignment
Aromatic ~140 - 125 6 x Ar-C
Isopropyl CH ~48 -C H(CH₃)₂
Aromatic CH₃ ~21 Ar-C H₃
Aromatic CH₃ ~20 Ar-C H₃

| Isopropyl CH₃ | ~23 | | | -CH(C H₃)₂ |

Note: Predicted values are based on foundational principles and data from analogous sulfonamide structures.[7]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation pattern.[8] Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method, providing both separation and mass analysis.[3]

Rationale for Ionization: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like sulfonamides, typically yielding the protonated molecular ion [M+H]⁺ with minimal fragmentation in the source.[9]

Mass_Spec_Fragmentation Parent [M+H]⁺ m/z = 228.3 Frag1 Loss of propene (-C₃H₆) m/z = 186.2 Parent->Frag1 McLafferty-type rearrangement Frag2 Loss of isopropyl radical (-C₃H₇) m/z = 185.2 Parent->Frag2 α-cleavage Frag3 2,5-dimethylbenzenesulfonyl cation m/z = 155.2 Frag2->Frag3 Loss of NH

Caption: Proposed ESI-MS fragmentation pathway for N-isopropyl-2,5-dimethylbenzenesulfonamide.

Protocol: LC-MS Analysis

  • Sample Preparation: Use the same diluted sample prepared for HPLC-UV analysis.

  • Instrumentation and Conditions:

    • LC System: Use the HPLC parameters outlined in Table 2.

    • Mass Spectrometer: Electrospray Ionization (ESI) in Positive Ion Mode.

    • Scan Range: m/z 50 - 500.

    • Capillary Voltage: ~3.5 kV.[9]

    • Cone Voltage: 20-40 V (A higher cone voltage can be used to induce fragmentation).

    • Source Temperature: ~120 °C.

  • Data Analysis:

    • Identify the peak for the protonated molecular ion [M+H]⁺ at m/z ≈ 228.3.

    • Analyze the fragmentation pattern to confirm the presence of key structural motifs, such as the loss of the isopropyl group.

Fourier-Transform Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule based on their characteristic vibrations.

Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Sample Preparation: Place a small amount of the solid, purified compound directly onto the ATR crystal.

  • Data Acquisition: Apply pressure with the anvil to ensure good contact. Record a background spectrum of the empty crystal, then record the sample spectrum.

  • Data Analysis: Identify characteristic absorption bands corresponding to the molecule's functional groups.

Table 4: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
3300 - 3230 N-H Stretch Sulfonamide N-H
3100 - 3000 C-H Stretch Aromatic C-H
2980 - 2850 C-H Stretch Aliphatic (isopropyl, methyl) C-H
1600 - 1450 C=C Stretch Aromatic Ring
1350 - 1310 S=O Asymmetric Stretch Sulfonamide S=O

| 1170 - 1140 | S=O Symmetric Stretch | Sulfonamide S=O |

Solid-State Characterization

Single-Crystal X-ray Diffraction (XRD)

For crystalline solids, single-crystal XRD provides the absolute, three-dimensional structure of the molecule, including bond lengths, bond angles, and stereochemistry. It is considered the definitive method for structural proof.

Protocol: Single-Crystal XRD

  • Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).[10]

  • Data Collection: Mount a suitable crystal on a goniometer. Collect diffraction data using an X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure. The resulting model will confirm the atomic connectivity and provide precise geometric parameters.[11][12]

Thermal Analysis (TGA/DSC)

Thermal analysis provides information about the physical and chemical properties of a substance as a function of temperature.

  • Differential Scanning Calorimetry (DSC): Determines the melting point and can reveal other thermal events like phase transitions.[13]

  • Thermogravimetric Analysis (TGA): Measures changes in mass with temperature, indicating the decomposition temperature and thermal stability of the compound.[13]

Protocol: TGA/DSC Analysis

  • Instrument Preparation: Calibrate the instruments using appropriate standards.

  • Sample Preparation: Accurately weigh 2-5 mg of the purified compound into a TGA pan or a sealed DSC pan.[13]

  • Method:

    • Use a standard heating rate, such as 10 °C/min, under an inert nitrogen atmosphere.

    • For DSC, ramp the temperature from ambient to a point beyond the melting transition.

    • For TGA, ramp the temperature to a high temperature (e.g., 600 °C) to observe full decomposition.

  • Data Analysis:

    • From the DSC curve, determine the melting point from the peak of the endothermic transition.

    • From the TGA curve, determine the onset of decomposition, which indicates the limit of the compound's thermal stability.

Conclusion

The suite of analytical techniques detailed in this guide provides a robust and self-validating framework for the complete characterization of N-isopropyl-2,5-dimethylbenzenesulfonamide. By systematically applying chromatographic separation, spectroscopic elucidation, and solid-state analysis, researchers can establish an unambiguous and comprehensive profile of the compound. This ensures the integrity of the material, providing a high degree of confidence for its use in drug discovery, process development, and other scientific endeavors.

References

  • The Royal Society of Chemistry. Supplementary Information. Available at: [Link]

  • PubChem. N-(2-cyanopropyl)-2,5-dimethylbenzenesulfonamide. Available at: [Link]

  • ResearchGate. Mass spectrometry study of N-alkylbenzenesulfonamides with potential antagonist activity to potassium channels. Available at: [Link]

  • PMC. Crystal structure of N,N-diisopropyl-4-methylbenzenesulfonamide. Available at: [Link]

  • PQRI. Physicochemical Characterization of Nanomedicines. Available at: [Link]

  • USP-NF. First Supplement to USP 35–NF 30 Reference Tables / Description and Solubility. Available at: [Link]

  • PubChem. N,N-Dimethylbenzenesulfonamide. Available at: [Link]

  • Semantic Scholar. Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. Available at: [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Al-Omair-Al-Wahaibi/925345719323c9424619b4b008d3e913a483a99e]([Link]

  • World Journal of Pharmaceutical Research. Advancements in liquid chromatography-mass spectrometry: method development and applications. Available at: [Link]

  • MDPI. N-(diisopropylphosphanyl)benzamide. Available at: [Link]

  • ResearchGate. Facile synthesis of 5-Isopropyl-2,3-dimethylbenzene-1,4-diol by Friedel-Crafts and Determination of Partition Coefficient in n- Octanol/Water. Available at: [Link]

  • ResearchGate. Mass spectra of N-isopropylbenzylamine (N-IBA). (a) Molecular ion.... Available at: [Link]

  • PMC. N-(2,5-Dimethylphenyl)benzenesulfonamide. Available at: [Link]

  • PMC. N-(2,5-Dimethylphenyl)-4-methylbenzenesulfonamide. Available at: [Link]

  • PMC. Review of Chromatographic Methods Coupled with Modern Detection Techniques Applied in the Therapeutic Drugs Monitoring (TDM). Available at: [Link]

  • PubMed. Characterization and determination of linear alkylbenzenesulfonates in environmental water samples by high-performance liquid chromatography with a hydrophilic polymer column and electrospray ionization mass spectrometric detection. Available at: [Link]

  • Functional chromatographic technique for natural product isolation. Available at: [Link]

  • ResearchGate. Crystal structure of 2-isopropyl-4-methoxy-5-methylphenyl 4-methylbenzenesulfonate. Available at: [Link]

  • THERMODYNAMIC PROPERTIES OF DIMETHYL SULFOXIDE + BENZENE OR + ISOPROPYLBENZENE MIXTURES. Available at: [Link]

  • MDPI. Selected Chromatographic Methods for Determining the Biological Activity of Substances. Available at: [Link]

  • DTIC. Electrospray Mass Spectrometry of Chemical Warfare Agents, Degradation Products and Related Compounds. Available at: [Link]

  • Advances in X-ray crystallography methods to study structural dynamics of macromolecules. Available at: [Link]

  • Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Available at: [Link]

  • Organic Syntheses Procedure. Stereoselective Synthesis of Chiral Sulfinamide Monophosphine Ligands (Ming-Phos)(S, Rs)-M. Available at: [Link]

  • USP-NF. <891> Thermal Analysis. Available at: [Link]

Sources

Method

Purification methods for N-isopropyl-2,5-dimethylbenzenesulfonamide, such as recrystallization or chromatography

Introduction: The Critical Role of Purity in Drug Development N-isopropyl-2,5-dimethylbenzenesulfonamide is a sulfonamide derivative, a class of compounds with significant importance in medicinal chemistry and drug devel...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Drug Development

N-isopropyl-2,5-dimethylbenzenesulfonamide is a sulfonamide derivative, a class of compounds with significant importance in medicinal chemistry and drug development. The efficacy and safety of any potential therapeutic agent are intrinsically linked to its purity. Residual starting materials, by-products, or solvents from the synthesis can interfere with biological assays, lead to inaccurate structure-activity relationship (SAR) data, and pose toxicological risks. Therefore, robust and reproducible purification methods are paramount. This guide provides detailed protocols and the underlying scientific principles for the purification of N-isopropyl-2,5-dimethylbenzenesulfonamide by recrystallization and column chromatography, designed for researchers and professionals in the field.

Understanding the Molecule: Physicochemical Properties and Purification Strategy

The structure of N-isopropyl-2,5-dimethylbenzenesulfonamide, with its aromatic ring, sulfonamide linkage, and alkyl groups, confers a moderate polarity. This characteristic is central to selecting an appropriate purification strategy. The compound is a solid at room temperature and is expected to have low solubility in water but better solubility in organic solvents.[1] The choice between recrystallization and chromatography will depend on the impurity profile, the required scale of purification, and the desired final purity.[2]

Method 1: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds based on differences in solubility between the desired compound and impurities in a given solvent system at different temperatures.[3] The ideal solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature.[3]

Single-Solvent Recrystallization Protocol

This method is often the first choice due to its simplicity and potential for high yield if a suitable solvent is identified.

Step-by-Step Protocol:

  • Solvent Selection: Begin by testing the solubility of a small amount of the crude N-isopropyl-2,5-dimethylbenzenesulfonamide in various solvents at room temperature and upon heating. Common choices for sulfonamides include ethanol, isopropanol, acetone, or mixtures with water.[4][5]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions as needed to achieve complete dissolution at the boiling point of thesolvent.

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes, then proceed to hot filtration.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or activated charcoal. This step prevents premature crystallization.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.[4]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point to remove residual solvent.

Two-Solvent Recrystallization Protocol

This method is useful when no single solvent provides the desired solubility characteristics. It involves a "solvent" in which the compound is soluble and a "non-solvent" in which it is insoluble.[6]

Step-by-Step Protocol:

  • Solvent System Selection: Choose a solvent pair that is miscible. A common approach is to dissolve the compound in a good solvent (e.g., dichloromethane or acetone) and add a poor solvent (e.g., hexane or water) to induce precipitation.[7]

  • Dissolution: Dissolve the crude N-isopropyl-2,5-dimethylbenzenesulfonamide in a minimal amount of the "good" solvent at or near its boiling point.

  • Inducing Crystallization: While the solution is hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy (the point of saturation). If too much non-solvent is added, clarify the solution by adding a small amount of the hot "good" solvent.[6]

  • Cooling and Isolation: Allow the mixture to cool slowly to room temperature and then in an ice bath. Collect the crystals by vacuum filtration, wash with a cold mixture of the two solvents, and dry as described above.

Recrystallization Workflow Diagram

Recrystallization_Workflow cluster_prep Preparation cluster_process Process cluster_output Output Crude Crude Compound Dissolve Dissolve in Hot Solvent Crude->Dissolve Solvent Select Solvent(s) Solvent->Dissolve HotFilter Hot Filtration (optional) Dissolve->HotFilter Cool Slow Cooling HotFilter->Cool Isolate Isolate Crystals (Vacuum Filtration) Cool->Isolate Wash Wash with Cold Solvent Isolate->Wash Dry Dry Crystals Wash->Dry Pure Pure Crystalline Product Dry->Pure Chromatography_Workflow cluster_setup Setup cluster_separation Separation cluster_analysis Analysis & Isolation cluster_result Result Pack Pack Column with Silica Gel Load Load Crude Sample Pack->Load Elute Elute with Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect TLC Analyze Fractions by TLC Collect->TLC Combine Combine Pure Fractions TLC->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Purified Product Evaporate->Pure

Sources

Application

Application Note: Kinetic Profiling and Synthesis of N-isopropyl-2,5-dimethylbenzenesulfonamide

Topic: Reaction kinetics of N-isopropyl-2,5-dimethylbenzenesulfonamide formation Content Type: Detailed Application Note & Protocol Audience: Medicinal Chemists, Process Engineers, and Kineticists. Abstract This guide de...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reaction kinetics of N-isopropyl-2,5-dimethylbenzenesulfonamide formation Content Type: Detailed Application Note & Protocol Audience: Medicinal Chemists, Process Engineers, and Kineticists.

Abstract

This guide details the mechanistic and kinetic parameters governing the formation of N-isopropyl-2,5-dimethylbenzenesulfonamide via the aminolysis of 2,5-dimethylbenzenesulfonyl chloride. Unlike simple benzenesulfonamides, this specific derivative presents unique kinetic challenges due to the ortho-methyl steric hindrance on the electrophile and the branching of the isopropyl nucleophile. We provide a validated protocol for synthesis under pseudo-first-order kinetic control, analytical methods for rate constant determination (


), and a mechanistic breakdown of the sulfonylation pathway.

Introduction & Mechanistic Theory[1][2][3][4]

Chemical Context

Sulfonamides are a cornerstone pharmacophore in medicinal chemistry, serving as the primary functional group in diuretics, antibiotics, and enzyme inhibitors.[1] The target molecule, N-isopropyl-2,5-dimethylbenzenesulfonamide , is formed via the nucleophilic attack of isopropylamine on 2,5-dimethylbenzenesulfonyl chloride.

Mechanistic Pathway ( -at-Sulfur)

The reaction follows a concerted


 mechanism (associative interchange, 

) rather than a stepwise addition-elimination pathway often seen in carbonyl chemistry.
  • Nucleophilic Attack: The nitrogen lone pair of isopropylamine attacks the sulfur center.

  • Transition State (TS): A trigonal bipyramidal TS is formed where the attacking nitrogen and leaving chloride are apical.

  • Steric Influence: The 2-methyl substituent (ortho-position) on the benzene ring exerts a significant steric retarding effect , shielding the sulfur center. Simultaneously, the isopropyl group on the amine adds steric bulk compared to linear amines, further decreasing the second-order rate constant (

    
    ).
    
Reaction Scheme Visualization

The following diagram illustrates the reaction coordinate and the critical transition state geometry.

ReactionMechanism cluster_conditions Critical Factors Reactants Reactants 2,5-dimethylbenzenesulfonyl chloride + Isopropylamine TS Transition State (Trigonal Bipyramidal) Steric Clash: 2-Me vs Isopropyl Reactants->TS k1 (Rate Limiting) Intermediate Proton Transfer (Base Catalysis) TS->Intermediate Cl- Departure Product Product N-isopropyl-2,5-dimethyl- benzenesulfonamide + HCl Intermediate->Product Fast Factor1 Ortho-Steric Hindrance Factor1->TS Factor2 Solvent Polarity (DCM vs THF) Factor2->TS

Figure 1: Mechanistic pathway of sulfonamide formation highlighting the rate-limiting transition state.

Experimental Design: Kinetic Considerations

To accurately determine the reaction kinetics, we must isolate the rate dependence on the amine concentration. We utilize Pseudo-First-Order Conditions .

  • Assumption: Rate =

    
    
    
  • Condition:

    
     (at least 10-fold excess).
    
  • Result: The concentration of amine remains effectively constant. The rate law simplifies to Rate =

    
    , where 
    
    
    
    .
Table 1: Reagent Properties and Stoichiometry
ComponentRoleMW ( g/mol )Equiv (Prep)Equiv (Kinetic)Critical Property
2,5-Dimethylbenzenesulfonyl Chloride Electrophile204.671.01.0Moisture Sensitive (Hydrolyzes)
Isopropylamine Nucleophile59.111.210 - 50Volatile (bp 33°C) - Keep Cold
Triethylamine (TEA) HCl Scavenger101.191.50 (Amine acts as base)Non-nucleophilic base
Dichloromethane (DCM) Solvent---Anhydrous required

Protocol 1: Preparative Synthesis (High Purity)

Objective: Isolate analytical standard material for calibration curves.

  • Preparation: Flame-dry a 100 mL round-bottom flask (RBF) and purge with

    
    .
    
  • Solvation: Dissolve 2,5-dimethylbenzenesulfonyl chloride (1.0 g, 4.88 mmol) in 20 mL anhydrous DCM. Cool to 0°C (ice bath).

  • Base Addition: Add Triethylamine (1.02 mL, 7.32 mmol).

  • Nucleophile Addition: Dilute isopropylamine (0.5 mL, 5.8 mmol) in 5 mL DCM. Add dropwise to the RBF over 10 minutes.

    • Why? Exothermic control. Rapid addition causes localized heating, increasing side-product formation (disulfonimides).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane:EtOAc 8:2).

  • Workup:

    • Wash organic layer with 1M HCl (removes excess amine/TEA).

    • Wash with Sat.

      
       (removes unreacted sulfonyl chloride hydrolysis products).
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Validation: Recrystallize from EtOH/Water. Verify structure via

    
    -NMR and LC-MS.
    

Protocol 2: Kinetic Profiling (Determination of )

Objective: Measure the rate of disappearance of the sulfonyl chloride using HPLC.

Experimental Setup
  • Apparatus: Thermostated reactor (25°C ± 0.1°C) with magnetic stirring.

  • Detection: HPLC-UV (254 nm).

  • Mobile Phase: Acetonitrile/Water (0.1% Formic Acid).

Workflow Diagram

KineticWorkflow Start Stock Prep (Anhydrous MeCN) Mix Initiate Reaction Inject Sulfonyl Chloride into Excess Amine Start->Mix Sample Sampling (t=0, 30s, 60s...) Aliquot 50 µL Mix->Sample Sample->Sample Repeat at Intervals Quench Quench Add to 950 µL 0.1M HCl (Stops Reaction) Sample->Quench Analyze HPLC Analysis Integrate Peak Area Quench->Analyze

Figure 2: Step-by-step kinetic monitoring workflow.

Step-by-Step Procedure
  • Stock A (Electrophile): Prepare 20 mM 2,5-dimethylbenzenesulfonyl chloride in MeCN.

  • Stock B (Nucleophile): Prepare 0.2 M, 0.4 M, 0.6 M, and 0.8 M Isopropylamine solutions in MeCN.

  • Initiation: In the reactor, place 10 mL of Stock B. While stirring vigorously, inject 100 µL of Stock A. Start timer (

    
    ).
    
  • Sampling: At defined intervals (e.g., 15s, 30s, 60s, 120s, 300s), withdraw 50 µL.

  • Quenching: Immediately dispense the aliquot into a vial containing 950 µL of 0.1 M aqueous HCl .

    • Mechanism:[2][3][4][5][6][7] Acid protonates the amine (

      
      ), rendering it non-nucleophilic and instantly freezing the reaction.
      
  • Analysis: Inject quenched samples into HPLC. Record the Area Under Curve (AUC) for the sulfonyl chloride peak.

Data Analysis & Calculation

Determining

Plot the natural logarithm of the remaining sulfonyl chloride fraction against time:



  • The slope of the linear regression line is

    
    .
    
Determining Second-Order Rate Constant ( )

Perform the experiment at varying amine concentrations (0.2 M to 0.8 M). Plot


 vs. 

.

  • Slope:

    
     (The catalytic rate constant).
    
  • Intercept (

    
    ):  Solvolysis rate (reaction with solvent). In anhydrous MeCN, this should be near zero.
    
Expected Trends (Troubleshooting)
  • Non-Linear Arrhenius Plot: If determining

    
     (by varying Temp), a non-linear plot suggests a change in mechanism (e.g., switch from base-catalyzed to uncatalyzed).
    
  • Induction Period: If the reaction starts slow and speeds up, it indicates autocatalysis (rare here) or improper mixing.

  • Ortho-Effect: Expect

    
     to be 5-10x slower than unsubstituted benzenesulfonyl chloride due to the 2-methyl group [1].
    

References

  • Kinetics of Sulfonyl Chloride Aminolysis

    • Rogne, O. (1970). The Hydrolysis of Aromatic Sulphonyl Chlorides. Journal of the Chemical Society B: Physical Organic.
    • Context: Establishes the character and steric retard
  • Mechanistic Insight (Concerted vs Stepwise)

    • Kevill, D. N., & D'Souza, M. J. (2008). Correlation of the Rates of Solvolysis of Benzenesulfonyl Chlorides.
    • Context: Discusses the transition state geometry and solvent effects relevant to sulfonyl
  • General Protocol for Sulfonamide Synthesis

    • BenchChem Application Notes.[8][6] Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride.

    • Context: Provides the foundational Schotten-Baumann and anhydrous protocols adapted here.
  • Hammett Equation & Substituent Effects

    • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews.
    • Context: Essential for quantifying the electron-don

Sources

Method

Application Notes and Protocols for the Scale-Up Synthesis and Utilization of N-isopropyl-2,5-dimethylbenzenesulfonamide

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective use of N-isopropyl-2,5-dimethylbenzenesulfonamide in scale-up synthesis rea...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective use of N-isopropyl-2,5-dimethylbenzenesulfonamide in scale-up synthesis reactions. Moving beyond a simple recitation of procedural steps, this guide delves into the rationale behind experimental choices, emphasizing safety, scalability, and scientific integrity. It covers the synthesis of the title compound from its precursors, highlighting critical process parameters for large-scale production. Furthermore, it explores a key application in directed ortho-metalation, where the unique structural features of this sulfonamide can be leveraged for regioselective functionalization of aromatic systems. Detailed, field-proven protocols are provided, alongside troubleshooting and safety guidelines to ensure successful and safe implementation in a laboratory or manufacturing environment.

Introduction: The Strategic Value of Sterically Hindered Sulfonamides in Modern Synthesis

N-Aryl sulfonamides are a cornerstone of modern synthetic and medicinal chemistry, renowned for their roles as robust protecting groups, chiral auxiliaries, and versatile synthetic handles.[1][2] The specific compound, N-isopropyl-2,5-dimethylbenzenesulfonamide, combines several advantageous structural features. The N-isopropyl group provides significant steric bulk, which can influence the stereochemical outcome of reactions at adjacent centers and modulate the reactivity of the sulfonamide nitrogen. The 2,5-dimethylphenyl moiety enhances the lipophilicity of the molecule and can influence its crystalline nature, a critical consideration for purification and handling in scale-up operations.

The primary application explored in this guide is the use of N-isopropyl-2,5-dimethylbenzenesulfonamide as a directing group in ortho-metalation reactions. The sulfonamide functional group is a powerful directing group, facilitating the deprotonation of the proximal ortho-position on the aromatic ring by strong organolithium bases.[3][4] The subsequent reaction with an electrophile allows for precise and regioselective introduction of a wide range of substituents, a strategy of immense value in the synthesis of complex molecules and pharmaceutical intermediates.

Physicochemical Properties and Safety Data

While specific data for N-isopropyl-2,5-dimethylbenzenesulfonamide is not extensively published, its properties can be inferred from closely related structures.

PropertyEstimated Value/InformationSource/Justification
Molecular Formula C₁₁H₁₇NO₂SBased on structure
Molecular Weight 227.32 g/mol Calculated
Appearance Likely a white to off-white crystalline solidTypical for arylsulfonamides
Solubility Expected to be soluble in common organic solvents (DCM, THF, EtOAc) and poorly soluble in water.General solubility of arylsulfonamides
Safety Profile Corrosive, causes severe skin burns and eye damage. Harmful if swallowed. May cause an allergic skin reaction.Based on SDS of benzenesulfonyl chloride and related sulfonamides.[5][6]

2.1. Handling and Personal Protective Equipment (PPE)

The synthesis and use of N-isopropyl-2,5-dimethylbenzenesulfonamide involve the handling of hazardous materials, particularly 2,5-dimethylbenzenesulfonyl chloride. Strict adherence to safety protocols is mandatory.

  • Ventilation: All operations should be conducted in a well-ventilated fume hood.[7]

  • Personal Protective Equipment:

    • Eye Protection: Chemical safety goggles and a face shield are required.[5][8]

    • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are essential.[7]

    • Body Protection: A flame-retardant lab coat and appropriate footwear must be worn.[8]

Protocol 1: Scale-Up Synthesis of N-isopropyl-2,5-dimethylbenzenesulfonamide

This protocol details the synthesis of the title compound from 2,5-dimethylbenzenesulfonyl chloride and isopropylamine. The reaction is a nucleophilic substitution at the sulfonyl group.

3.1. Rationale for Reagent Choice and Stoichiometry

The use of at least two equivalents of isopropylamine is standard practice. One equivalent acts as the nucleophile, while the second equivalent serves as a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion. In a scale-up scenario, using an alternative, less expensive base like triethylamine or aqueous alkali can be more economical.[9]

3.2. Experimental Workflow Diagram

G cluster_0 Synthesis of N-isopropyl-2,5-dimethylbenzenesulfonamide reagents 2,5-Dimethylbenzenesulfonyl Chloride Isopropylamine Dichloromethane (DCM) reaction Reaction at 0-10°C Controlled addition of sulfonyl chloride reagents->reaction 1. Dissolve amine in DCM and cool workup Aqueous Work-up (e.g., dilute HCl, NaHCO₃, brine) reaction->workup 2. Quench and separate layers purification Crystallization or Chromatography workup->purification 3. Dry and concentrate organic phase product N-isopropyl-2,5-dimethylbenzenesulfonamide purification->product 4. Isolate pure product G cluster_1 Directed ortho-Iodination start_mat N-isopropyl-2,5-dimethylbenzenesulfonamide in dry THF lithiation Lithiation with n-BuLi at -78°C start_mat->lithiation 1. Cool to -78°C quench Quench with Iodine (I₂) at -78°C lithiation->quench 2. Generate aryllithium workup Aqueous work-up (Na₂S₂O₃, brine) quench->workup 3. Introduce electrophile product Iodinated Product workup->product 4. Isolate and purify

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing N-Isopropyl-2,5-Dimethylbenzenesulfonamide Synthesis

Status: Operational Ticket ID: SULF-OPT-25-ISO Subject: Yield Improvement & Troubleshooting Guide Assigned Specialist: Senior Application Scientist[1] Executive Summary This guide addresses low yield and impurity profile...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SULF-OPT-25-ISO Subject: Yield Improvement & Troubleshooting Guide Assigned Specialist: Senior Application Scientist[1]

Executive Summary

This guide addresses low yield and impurity profiles in the synthesis of N-isopropyl-2,5-dimethylbenzenesulfonamide . The reaction involves the nucleophilic attack of isopropylamine on 2,5-dimethylbenzenesulfonyl chloride.[1]

While the chemistry is foundational (Schotten-Baumann or anhydrous base conditions), the specific steric bulk of the 2,5-dimethyl substitution pattern and the hygroscopic nature of the sulfonyl chloride create "silent" yield killers.[1] This guide transitions you from "standard protocol" to "optimized process chemistry."

Module 1: Pre-Reaction Diagnostics (The "Hidden" Yield Killer)

The Issue: The most common cause of yield loss (<50%) is not the reaction itself, but the degradation of 2,5-dimethylbenzenesulfonyl chloride prior to use.[1] Sulfonyl chlorides hydrolyze to sulfonic acids upon exposure to atmospheric moisture.[1] These acids are unreactive toward amines but consume base.[1]

Diagnostic Protocol:

  • Visual Inspection: Pure 2,5-dimethylbenzenesulfonyl chloride should be a crystalline solid (mp ~20–40°C range, often low-melting).[1] If your reagent is a viscous oil or sludge at room temperature, it has likely undergone significant hydrolysis [1].[1]

  • The "fizz" Test: Place a small amount of the sulfonyl chloride in saturated NaHCO₃.[1]

    • Result: Vigorous bubbling (CO₂) indicates the presence of free sulfonic acid (hydrolysis product).

    • Action: If bubbling is significant, recrystallize the starting material from dry hexane/CHCl₃ or purchase a fresh batch.[1]

Module 2: The Optimized Protocol (Anhydrous Route)

We recommend the Anhydrous Organic Base Method over the aqueous Schotten-Baumann method.[1] The aqueous method introduces water that competes with the amine, specifically problematic given the steric hindrance of the 2,5-dimethyl group.[1]

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
2,5-Dimethylbenzenesulfonyl Chloride 1.0ElectrophileMust be dry/free of acid.[1]
Isopropylamine 1.2NucleophileSlight excess ensures complete conversion.[1]
Triethylamine (TEA) 1.5HCl ScavengerPyridine (2.0 eq) is a viable alternative.
Dichloromethane (DCM) SolventMediumMust be anhydrous (dry over MgSO₄ or sieves).
DMAP 0.05CatalystOptional.[1] Accelerates sluggish reactions [2].[1]
Step-by-Step Workflow
  • Setup: Flame-dry a round-bottom flask under

    
     atmosphere.
    
  • Solvation: Dissolve 2,5-dimethylbenzenesulfonyl chloride (1.0 eq) in anhydrous DCM (concentration ~0.2 M).

  • Cooling: Cool the solution to 0°C (ice bath). Crucial: This controls the exotherm and prevents bis-sulfonylation.[1]

  • Addition: Mix Isopropylamine (1.2 eq) and TEA (1.5 eq) in a separate vial with DCM. Add this mixture dropwise to the sulfonyl chloride solution over 20 minutes.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 3–4 hours. Monitor by TLC (EtOAc:Hexane 3:7).[1]

  • Quench: Add 1M HCl (aq) to quench excess amine and solubilize TEA salts.

Workflow Visualization

ReactionWorkflow cluster_0 Preparation Phase cluster_1 Reaction Phase cluster_2 Workup Phase ReagentCheck Check Sulfonyl Chloride (Solid vs Oil?) DryDCM Dry DCM (Sieves/MgSO4) ReagentCheck->DryDCM Cooling Cool to 0°C (Prevent Side Rxns) DryDCM->Cooling Addition Dropwise Addition (Amine + Base) Cooling->Addition Warming Warm to RT (Stir 3-4h) Addition->Warming AcidWash 1M HCl Wash (Removes Amine/TEA) Warming->AcidWash BaseWash 1M NaOH Wash (Removes Sulfonic Acid) AcidWash->BaseWash Isolate Evaporate & Recrystallize BaseWash->Isolate

Figure 1: Optimized synthesis workflow emphasizing temperature control and sequential washing.

Module 3: Workup & Purification (The "Purity" Section)

Many researchers lose yield during workup by failing to remove the specific byproducts of this reaction.

The "Sandwich" Wash Protocol:

  • Acid Wash (1M HCl): Converts unreacted isopropylamine and TEA into water-soluble hydrochloride salts.[1] The product remains in the organic layer.[1]

  • Base Wash (1M NaOH or Sat.[1] NaHCO₃): Converts any hydrolyzed sulfonyl chloride (sulfonic acid) into its water-soluble sodium salt.[1] The sulfonamide product (pKa ~10-11) will remain in the organic layer unless the pH is extremely high (>12).[1]

  • Drying: Dry organic layer over

    
    , filter, and evaporate.
    

Recrystallization (If needed):

  • Solvent System: Ethanol/Water or Toluene/Hexane.[1]

  • Method: Dissolve crude solid in minimum hot Ethanol. Add hot water dropwise until turbidity persists. Cool slowly to 4°C.

Troubleshooting Center (FAQ)

Q1: My reaction mixture turned into a solid sludge/cake.

Diagnosis: Precipitation of Triethylamine Hydrochloride (


).
Fix:  This is actually a sign of a successful reaction![1] The salt is insoluble in DCM.[1]
Action:  Add more DCM to maintain stirring, or filter the reaction mixture through a celite pad before the aqueous workup to remove the bulk salts [3].
Q2: I have a persistent spot on TLC that doesn't move (Baseline).

Diagnosis: This is likely 2,5-dimethylbenzenesulfonic acid , formed by hydrolysis of your starting material.[1] Fix: Ensure your "Base Wash" (Step 2 in Workup) is thorough.[1] The sulfonic acid is highly polar and will not migrate in standard EtOAc/Hexane systems.[1]

Q3: My yield is low (<40%), but the starting material is gone.

Diagnosis: Moisture contamination. The sulfonyl chloride reacted with water instead of the amine.[1] Fix:

  • Check the water content of your DCM.

  • Ensure the amine is dry (amines are hygroscopic).

  • Switch to a biphasic system (DCM + 10%

    
     aq) if anhydrous conditions are impossible to maintain, but use a large excess of amine (2.0 eq) to outcompete water [4].
    
Troubleshooting Logic Tree

Troubleshooting Start Issue Detected LowYield Low Yield (<50%) Start->LowYield Impurity Impurity in Product Start->Impurity CheckSM Check Sulfonyl Chloride (Fizz Test) LowYield->CheckSM SM Consumed? No CheckWater Check Solvent Moisture LowYield->CheckWater SM Consumed? Yes AcidWash Increase Acid Wash (Remove Amine) Impurity->AcidWash Basic Impurity? BaseWash Increase Base Wash (Remove Sulfonic Acid) Impurity->BaseWash Acidic Impurity?

Figure 2: Decision tree for diagnosing yield and purity issues.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.[1] (General reference for sulfonyl chloride handling and hydrolysis).

  • Maji, T. et al. "Efficient and Eco-friendly Catalyst-free Synthesis of N-Sulfonylimines."[1] RSC Advances, 2014.[1] Link (Context on sulfonamide/sulfonyl chemistry).

  • BenchChem. "Technical Support Center: Sulfonamide Synthesis with Primary Amines." BenchChem Technical Guides, 2025. Link (General troubleshooting for sulfonamide precipitation and side reactions).

  • Org. Synth. "Benzenesulfonyl chloride."[1][2] Organic Syntheses, Coll.[1] Vol. 1, p.84 (1941).[1] Link (Foundational text on sulfonyl chloride reactivity and hydrolysis management).

Sources

Optimization

Common side products in the synthesis of N-isopropyl-2,5-dimethylbenzenesulfonamide

Status: Active Agent: Senior Application Scientist Ticket ID: CHEM-SUP-8821 Subject: Troubleshooting Impurities & Side Products in Sulfonylation Executive Summary & Reaction Logic Welcome to the Technical Support Center....

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Agent: Senior Application Scientist Ticket ID: CHEM-SUP-8821 Subject: Troubleshooting Impurities & Side Products in Sulfonylation

Executive Summary & Reaction Logic

Welcome to the Technical Support Center. You are likely synthesizing N-isopropyl-2,5-dimethylbenzenesulfonamide via the nucleophilic attack of isopropylamine on 2,5-dimethylbenzenesulfonyl chloride .

While this reaction is generally robust, the steric bulk of the isopropyl group and the moisture sensitivity of the sulfonyl chloride create specific "failure modes." This guide details the common side products, their origins, and how to remove them.

The Core Reaction Pathway

The primary reaction involves the displacement of the chloride leaving group by the amine. However, water competes for the electrophile, and the generated HCl must be scavenged.

ReactionPathway SM1 2,5-Dimethylbenzenesulfonyl Chloride Prod TARGET: N-isopropyl-2,5-dimethyl benzenesulfonamide SM1->Prod + SM2 (Main Rxn) Side1 IMPURITY A: 2,5-Dimethylbenzenesulfonic Acid SM1->Side1 + H2O (Hydrolysis) Side2 IMPURITY B: Isopropylammonium Chloride (Salt) SM1->Side2 HCl byproduct scavenging Side3 IMPURITY C: Bis-sulfonimide (Trace/Rare) SM1->Side3 + Prod (Over-reaction) SM2 Isopropylamine SM2->Side2 HCl byproduct scavenging

Figure 1: Reaction landscape showing the competition between product formation, hydrolysis, and salt generation.

Diagnostic Guide: Identify Your Impurity

Use this table to match your observation with the likely side product.

ObservationLikely ImpurityCauseRemediation
Low Yield + Water Soluble Product 2,5-Dimethylbenzenesulfonic Acid Hydrolysis of sulfonyl chloride due to wet reagents or high humidity.Ensure anhydrous solvent (DCM/THF). Dry amine over KOH.
White Solid Insoluble in Organic Solvent Isopropylammonium Chloride Byproduct of HCl scavenging (Base Salt).Wash organic layer thoroughly with water/brine.
NMR: Doublets/Multiplets (Split Peaks) Rotamers (Not an impurity) Restricted rotation around S-N bond due to bulky isopropyl group.Run NMR at elevated temperature (50°C) to coalesce peaks.
NMR: Extra Aromatic Peaks Regioisomers (2,4-dimethyl) Impure starting material (sulfonyl chloride).Recrystallization of starting material or column chromatography.
Sticky/Oily Residue Disulfides / Thiosulfonates Reduction of sulfonyl chloride (rare, usually from bad storage).Treat starting material with Cl₂ water (oxidative rescue) or discard.

Deep Dive: Troubleshooting & Removal

Issue #1: The Hydrolysis Headache (Sulfonic Acid)

The Problem: Sulfonyl chlorides are moisture-sensitive. If your solvent (DCM, THF, Toluene) is "wet" or the amine contains water, the chloride is displaced by -OH instead of -NH-iPr. Chemical Identity: 2,5-Dimethylbenzenesulfonic acid. Symptoms:

  • The impurity is highly acidic and water-soluble.

  • Drastic drop in yield (the sulfonyl chloride is consumed).

Protocol: The "Basic Wash" Fix Since the sulfonamide product is relatively acidic (pKa ~10-11) but the sulfonic acid impurity is very acidic (pKa < 1), you can separate them using pH control.

  • Dissolve: Take crude mixture in Ethyl Acetate or DCM.

  • Wash 1 (Removal of Salts): Wash with water.

  • Wash 2 (Removal of Sulfonic Acid): Wash with saturated NaHCO₃ (Sodium Bicarbonate) .

    • Mechanism:[1][2][3][4][5] The sulfonic acid converts to its sodium salt (

      
      ) which is highly water-soluble and leaves the organic layer.
      
    • Note: The sulfonamide product (

      
      ) is not acidic enough to be deprotonated by bicarbonate, so it stays in the organic layer.
      
  • Dry & Concentrate: Dry organic layer over MgSO₄ and evaporate.

Issue #2: The "Ghost" Solid (Ammonium Salts)

The Problem: For every molecule of product formed, one molecule of HCl is generated. If you use excess isopropylamine (common practice: 2.0 - 2.5 equivalents) to scavenge this HCl, you form Isopropylammonium chloride . Symptoms:

  • White precipitate forming during the reaction.

  • If filtered and dried, this solid is often mistaken for the product, but it melts/decomposes at very high temperatures and is water-soluble.

Protocol: Aqueous Extraction

  • Do not rely solely on filtration to collect your product.

  • Add water to the reaction mixture to dissolve the salt.

  • Separate the organic layer (containing the sulfonamide).

  • Verification: The salt will precipitate with AgNO₃ solution (white AgCl), confirming it is a chloride salt.

Issue #3: The Bis-Sulfonylation Myth

The Question: Can I form the bis-sulfonamide (


)?
The Answer:  It is highly unlikely  with isopropylamine.
  • Reasoning: The isopropyl group provides significant steric hindrance. Once the first sulfonyl group attaches, the nitrogen becomes electron-poor and sterically crowded. Unless you are using extremely forcing conditions (NaH, high heat, large excess of sulfonyl chloride), the reaction stops at the mono-sulfonamide.

  • Check: If you see a spot on TLC that is much less polar than your product, it could be the bis-sulfonamide, but check for starting material (sulfonyl chloride) first.

Validated Synthesis Protocol

To minimize side products, follow this optimized procedure derived from standard sulfonylation kinetics [1, 2].

Reagents:

  • 2,5-Dimethylbenzenesulfonyl chloride (1.0 equiv)

  • Isopropylamine (2.2 equiv) [Acts as nucleophile and base]

  • Dichloromethane (DCM) or THF (Anhydrous)

Step-by-Step:

  • Setup: Purge a round-bottom flask with Nitrogen/Argon.

  • Solvation: Dissolve 2,5-dimethylbenzenesulfonyl chloride in anhydrous DCM (Concentration ~0.2 M). Cool to 0°C .[6][7]

    • Why 0°C? Controls the exotherm and minimizes hydrolysis rates relative to amination.

  • Addition: Add Isopropylamine dropwise over 15 minutes.

    • Visual Check: White smoke/precipitate (salt) will form immediately. This is normal.

  • Reaction: Warm to Room Temperature (RT) and stir for 2-4 hours.

    • Monitoring: Check TLC.[8] If SM remains, add 0.1 equiv more amine.

  • Workup (The Purification Step):

    • Dilute with DCM.

    • Wash 1x with 1M HCl (Removes unreacted Isopropylamine).

    • Wash 1x with Sat. NaHCO₃ (Removes Sulfonic Acid byproduct).

    • Wash 1x with Brine (Dries the organic layer).

  • Isolation: Dry over Na₂SO₄, filter, and concentrate.

Logic Flow: Troubleshooting Decision Tree

Use this flow to determine your next step when the reaction looks "off."

TroubleshootingTree Start Problem Detected Q1 Is the impurity water soluble? Start->Q1 Q2 Is it acidic? Q1->Q2 Yes Q3 Is the impurity less polar on TLC? Q1->Q3 No Sol1 It is Isopropylammonium Salt. Action: Wash with Water. Q2->Sol1 No (Neutral) Sol2 It is Sulfonic Acid. Action: Wash with NaHCO3. Q2->Sol2 Yes (Acidic) Sol3 Likely Bis-sulfonamide (Rare) or SM. Action: Recrystallize (EtOH). Q3->Sol3 Yes

Figure 2: Decision tree for isolating and identifying common impurities.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.
  • Clayden, J.; Greeves, N.; Warren, S.Organic Chemistry, 2nd Ed.; Oxford University Press: Oxford, 2012.
  • Gnedin, B. G.; Ivanov, S. N.; Shchukina, M. V. "Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions."[1] J. Org.[1] Chem. USSR, 1988 , 24, 731. (Kinetics of the competing hydrolysis reaction).

  • BenchChem Technical Guides. "Reactivity of the Sulfonyl Chloride Functional Group." BenchChem, 2025 .[9] (General reactivity profiles and reduction side-products).

  • PubChem. "N-(2,5-Dimethylphenyl)benzenesulfonamide Data." National Library of Medicine, 2025 . (Structural analogs and physical property comparisons).

Sources

Troubleshooting

Optimizing reaction conditions for N-isopropyl-2,5-dimethylbenzenesulfonamide synthesis

Executive Summary & Core Directive This guide details the optimized synthesis of N-isopropyl-2,5-dimethylbenzenesulfonamide via nucleophilic substitution. Unlike generic sulfonamide protocols, this procedure addresses tw...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

This guide details the optimized synthesis of N-isopropyl-2,5-dimethylbenzenesulfonamide via nucleophilic substitution. Unlike generic sulfonamide protocols, this procedure addresses two critical conflicting constraints specific to this substrate pair:

  • Reagent Volatility: Isopropylamine (nucleophile) has a boiling point of 32.4°C , making it highly susceptible to evaporation during the exothermic sulfonylation.

  • Steric Hindrance: The 2,5-dimethyl substitution pattern on the sulfonyl chloride creates steric shielding, requiring sufficient reaction time/energy for complete conversion, which conflicts with the need to keep the temperature low to retain the amine.

Standard Operating Procedure (SOP)

Reaction Scheme


Optimized Protocol (Anhydrous Method)

Recommended for Drug Development/High-Purity Applications

StepActionTechnical Rationale
1. Setup Flame-dry a 3-neck RBF. Purge with N₂.[1] Equip with an internal thermometer and pressure-equalizing addition funnel.Moisture hydrolyzes the sulfonyl chloride to sulfonic acid (impurity).[2]
2. Charge Add Isopropylamine (1.2 eq) and Triethylamine (1.5 eq) to anhydrous DCM (10 mL/g) . Cool to -5°C to 0°C .CRITICAL: Isopropylamine BP is 32°C. Pre-cooling prevents flash evaporation upon exotherm onset.
3. Addition Dissolve 2,5-dimethylbenzenesulfonyl chloride (1.0 eq) in minimal DCM. Add dropwise over 30-60 mins.Maintains internal temp < 10°C. "Inverse addition" (Cl to Amine) minimizes bis-sulfonylation side products.
4. Reaction Allow to warm to 20°C (Room Temp) . Stir for 4-6 hours. Monitor by TLC/HPLC.The 2-methyl group provides steric hindrance; warming to RT is necessary to drive conversion after the initial kinetic burst.
5. Quench Add 1M HCl (aq) until pH ~2. Separate layers.Protonates excess isopropylamine and TEA, pulling them into the aqueous layer.
6. Wash Wash organic layer with Sat. NaHCO₃, then Brine.[3][4] Dry over MgSO₄.NaHCO₃ removes any hydrolyzed sulfonic acid byproducts.

Critical Process Visualization

Workflow & Logic Diagram

The following diagram illustrates the critical decision pathways and mechanistic flow for this specific synthesis.

G cluster_0 Critical Control Point Start Start: Reagent Prep VolatileCheck Check Isopropylamine (BP 32°C) Start->VolatileCheck Setup Anhydrous DCM, Et3N Cool to -5°C VolatileCheck->Setup Use 1.2-1.5 eq Addition Add Sulfonyl Chloride Dropwise (T < 10°C) Setup->Addition Reaction Warm to 20°C Stir 4h Addition->Reaction Control Exotherm Monitor TLC/HPLC Check Reaction->Monitor Monitor->Reaction Incomplete (Add more Amine) Workup Acid Wash (HCl) Base Wash (NaHCO3) Monitor->Workup Complete Product Pure Sulfonamide Workup->Product

Caption: Process flow emphasizing the critical control of isopropylamine volatility during the exothermic addition phase.

Troubleshooting Guide (FAQ)

Category A: Yield Issues

Q: My yield is consistently low (<50%), but the sulfonyl chloride is consumed. Where is the product?

  • Diagnosis: This is likely due to Isopropylamine Evaporation .

  • Mechanism: The reaction is exothermic.[4] If the internal temperature exceeds 30°C even briefly, the isopropylamine (BP 32°C) boils off before reacting.

  • Corrective Action:

    • Increase Isopropylamine equivalents to 1.5 - 2.0 eq .

    • Use a jacketed reactor or salt-ice bath to ensure T < 5°C during addition.

    • Use a reflux condenser cooled to -10°C during the reaction.

Q: I see a large baseline spot on TLC that is water-soluble. What is it?

  • Diagnosis: Hydrolysis (Formation of 2,5-dimethylbenzenesulfonic acid).

  • Mechanism: Moisture in the solvent or air competed with the amine for the sulfonyl chloride.

  • Corrective Action:

    • Ensure DCM is anhydrous (distilled over CaH₂ or molecular sieves).

    • Check the quality of the starting sulfonyl chloride. If it smells strongly of acid or is wet/sticky, it has already hydrolyzed. Recrystallize the starting material from dry hexane/toluene before use.

Category B: Purity & Isolation[5][6]

Q: The product is oiling out or sticky after workup. How do I get a solid?

  • Diagnosis: Trace solvent or impurities (likely excess amine salts or rotamers).

  • Corrective Action:

    • Trituration: Add cold hexanes or pentane to the oil and scratch the flask sides with a glass rod to induce nucleation.

    • Recrystallization: The 2,5-dimethyl group adds lipophilicity. Recrystallize from Ethanol/Water (1:1) or Toluene/Hexane . Heat to dissolve, cool slowly to 4°C.

Q: I suspect Bis-sulfonylation (


). How do I confirm and prevent this? 
  • Analysis: While rare for secondary amines, it can happen with primary amines if the Sulfonyl Chloride is in large excess locally.

  • Prevention: Ensure Inverse Addition (add Chloride to Amine) is followed strictly. This keeps the Amine in high concentration relative to the Chloride.

  • Removal: Bis-sulfonamides are typically much less polar than the mono-sulfonamide. They can be separated via silica column chromatography (elute with 5-10% EtOAc/Hexanes).

Impurity Profiling & Data Tables

Use this table to identify spots on your TLC plates (SiO₂, 30% EtOAc/Hexanes).

ComponentApprox RfAppearance (UV)Workup Removal
2,5-Dimethylbenzenesulfonyl chloride 0.8 - 0.9Strong UVHydrolyzes to acid
Bis-sulfonamide (Side Product) 0.7 - 0.8Strong UVColumn Chromatography
Target Product 0.4 - 0.5 Strong UV N/A (Isolate)
Isopropylamine N/A (Volatile)None (Stains Ninhydrin)1M HCl Wash
2,5-Dimethylbenzenesulfonic acid 0.0 (Baseline)Strong UVSat. NaHCO₃ Wash

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (General procedures for sulfonamide synthesis via sulfonyl chlorides).
  • PubChem. Isopropylamine (Compound Summary). National Library of Medicine. Link (Accessed 2026-02-21).

  • BenchChem. Technical Support Center: Sulfonamide Synthesis. Link (General troubleshooting for sulfonylation side reactions).

  • Sigma-Aldrich. Safety Data Sheet: Isopropylamine. Link (Critical safety data regarding volatility and flammability).

  • Clayden, J., Greeves, N., Warren, S.Organic Chemistry, 2nd Ed.; Oxford University Press, 2012.

Sources

Optimization

Technical Support Center: Purification of N-isopropyl-2,5-dimethylbenzenesulfonamide

Welcome to the technical support center for the purification of N-isopropyl-2,5-dimethylbenzenesulfonamide. This guide is designed for researchers, scientists, and professionals in drug development who are working with t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of N-isopropyl-2,5-dimethylbenzenesulfonamide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address the common challenges encountered during its purification.

Introduction

N-isopropyl-2,5-dimethylbenzenesulfonamide is a key intermediate in the synthesis of various organic molecules. Achieving high purity of this compound is critical for the success of subsequent reactions and for meeting stringent regulatory standards in pharmaceutical applications.[1] However, its purification can present several challenges, from the removal of structurally similar impurities to difficulties in crystallization. This guide provides practical, experience-driven solutions to help you navigate these obstacles effectively.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems that may arise during the purification of N-isopropyl-2,5-dimethylbenzenesulfonamide in a question-and-answer format.

Issue 1: Oily Product Obtained After Recrystallization

Question: I attempted to recrystallize my crude N-isopropyl-2,5-dimethylbenzenesulfonamide, but instead of crystals, I obtained an oil. What causes this and how can I fix it?

Answer: "Oiling out" is a common issue in recrystallization and typically occurs when the solute separates from the solution as a liquid rather than a solid.[2] This can be caused by several factors:

  • High Impurity Concentration: A high level of impurities can depress the melting point of the mixture, causing it to separate as an oil at the recrystallization temperature.

  • Inappropriate Solvent Choice: The solvent may be too nonpolar for the compound, or the cooling process may be too rapid.[2]

  • Melting Point Below Solvent Boiling Point: If the melting point of your compound is lower than the boiling point of the recrystallization solvent, it may melt in the hot solution and separate as an oil upon cooling.

Solutions:

  • Re-dissolve and Adjust Solvent: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to ensure the solution is not supersaturated, and then allow it to cool much more slowly.[2] Insulating the flask can help with gradual cooling.

  • Change the Solvent System: Experiment with a different solvent or a solvent mixture. For sulfonamides, mixtures like ethanol-water or isopropanol-water can be effective.[2] A two-solvent recrystallization, where the compound is dissolved in a "good" solvent and a "poor" solvent is added to induce crystallization, can also be beneficial.[3]

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the surface of the liquid or adding a seed crystal of the pure compound to provide a nucleation site for crystal growth.[2]

  • Preliminary Purification: If the crude product is highly impure, consider a preliminary purification step, such as column chromatography, to remove the bulk of the impurities before attempting recrystallization.[2]

Issue 2: Poor Recovery of a Pure Product from Column Chromatography

Question: I'm using silica gel column chromatography to purify N-isopropyl-2,5-dimethylbenzenesulfonamide, but my yield is very low, and I'm still seeing impurities in my final fractions. What can I do to improve this?

Answer: Low yield and co-elution of impurities in column chromatography are often related to the choice of the mobile phase and the column packing.

  • Inappropriate Eluent Polarity: If the eluent is too polar, your compound and impurities may travel down the column too quickly, resulting in poor separation. If it's not polar enough, your compound may not elute at all or will elute very slowly with broad peaks, leading to low recovery.

  • Improper Column Packing: Channels or cracks in the silica gel can lead to uneven flow of the mobile phase and poor separation.

  • Sample Overloading: Loading too much crude product onto the column can exceed its separation capacity, leading to broad bands and co-elution.

Solutions:

  • Optimize the Mobile Phase: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system before running the column. The ideal eluent should give your target compound an Rf value of approximately 0.3-0.4. For sulfonamides, solvent systems like ethyl acetate/hexanes are commonly used.[4] A gradient elution, starting with a less polar solvent and gradually increasing the polarity, can also improve separation.

  • Proper Column Packing: Ensure the silica gel is packed uniformly as a slurry to avoid air bubbles and channels.

  • Dry Loading: For compounds that are not highly soluble in the initial mobile phase, consider "dry loading." Dissolve your crude product in a minimal amount of a volatile solvent, adsorb it onto a small amount of silica gel, and then evaporate the solvent. The resulting dry powder can then be carefully added to the top of the column.[1]

  • Check Compound Stability: Ensure your compound is stable on silica gel. Some compounds can degrade on acidic silica; in such cases, using neutral or basic alumina, or deactivated silica gel might be a better option.

Issue 3: Persistent Impurities with Similar Polarity

Question: I have an impurity that co-elutes with my product during column chromatography and is also difficult to remove by recrystallization. How can I separate them?

Answer: Separating compounds with very similar polarities is a significant challenge.

Advanced Solutions:

  • High-Performance Liquid Chromatography (HPLC): Preparative HPLC can offer much higher resolution than standard column chromatography, allowing for the separation of closely related compounds. Chiral HPLC methods have been developed for the resolution of sulfonamide enantiomers and can be adapted for separating other closely related impurities.[5]

  • Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for separating complex mixtures and can be particularly effective for sulfonamides.[6][7] It often provides different selectivity compared to liquid chromatography.

  • Chemical Derivatization: In some cases, it may be possible to selectively react either the desired product or the impurity to form a new compound with a different polarity, making separation easier. After separation, the original compound can be regenerated. This is an advanced technique and should be approached with a good understanding of the reactivity of the compounds involved.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing N-isopropyl-2,5-dimethylbenzenesulfonamide?

A1: There is no single "best" solvent, as the ideal choice depends on the specific impurity profile of your crude product.[2] A good starting point is to test the solubility of your compound in a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetone, ethyl acetate, and toluene) at both room temperature and their boiling points.[8] Solvent mixtures, particularly alcohol-water systems, are often effective for sulfonamides.[2]

Q2: How can I determine the purity of my N-isopropyl-2,5-dimethylbenzenesulfonamide?

A2: Several analytical techniques can be used to assess purity:

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for detecting and quantifying impurities.[9]

  • Gas Chromatography (GC): GC can also be used, often in conjunction with a mass spectrometer (GC-MS) for impurity identification.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify impurities. Quantitative NMR (qNMR) can be used to determine purity against a certified reference standard.

  • Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity. Impurities will typically broaden the melting point range and depress the melting point.

Q3: My purified product is a white solid, but it has a slight yellow tint. What could be the cause?

A3: A yellow tint can indicate the presence of colored impurities, which may be present in very small amounts. These are often highly conjugated organic molecules.

  • Activated Charcoal Treatment: During recrystallization, after dissolving your crude product in the hot solvent, you can add a small amount of activated charcoal to the solution. The charcoal will adsorb colored impurities. The solution should then be hot-filtered to remove the charcoal before allowing it to cool and crystallize.[10] Be aware that activated charcoal can also adsorb some of your product, potentially reducing the yield.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This protocol outlines the steps for purifying N-isopropyl-2,5-dimethylbenzenesulfonamide using a single solvent.

Materials:

  • Crude N-isopropyl-2,5-dimethylbenzenesulfonamide

  • Recrystallization solvent (e.g., 70% isopropanol in water)[2]

  • Erlenmeyer flask

  • Hot plate with stirring capability

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a small amount of the recrystallization solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring. Gradually add more solvent until the solid completely dissolves at the boiling point of the solvent. Use the minimum amount of hot solvent necessary to achieve complete dissolution.[1]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal or any insoluble impurities.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Crystal formation should occur. To maximize the yield, place the flask in an ice bath for 15-30 minutes after it has reached room temperature.[2]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.[2]

  • Drying: Dry the crystals on the filter paper or in a desiccator to remove residual solvent.

Protocol 2: Silica Gel Column Chromatography

This protocol provides a general procedure for purification by column chromatography.

Materials:

  • Crude N-isopropyl-2,5-dimethylbenzenesulfonamide

  • Silica gel (60 Å, 230-400 mesh)

  • Eluent (e.g., a mixture of hexanes and ethyl acetate)[4]

  • Chromatography column

  • Collection tubes

Procedure:

  • Eluent Selection: Determine the optimal eluent composition using TLC.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is uniform and free of cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Carefully add the solution to the top of the silica gel bed. Alternatively, use the dry loading method described in the troubleshooting section.[1]

  • Elution: Add the eluent to the top of the column and begin collecting fractions. If using a gradient elution, gradually increase the polarity of the mobile phase.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified N-isopropyl-2,5-dimethylbenzenesulfonamide.

Visualizing the Purification Workflow

The following diagram illustrates the decision-making process for purifying N-isopropyl-2,5-dimethylbenzenesulfonamide.

PurificationWorkflow start Crude N-isopropyl-2,5-dimethylbenzenesulfonamide recrystallization Attempt Recrystallization start->recrystallization oiling_out Product Oils Out? recrystallization->oiling_out column_chromatography Perform Column Chromatography low_yield Low Yield or Impure? column_chromatography->low_yield purity_check Assess Purity (HPLC, NMR, MP) purity_check->column_chromatography Purity Not Acceptable pure_product Pure Product purity_check->pure_product Purity Acceptable oiling_out->purity_check No troubleshoot_recrystallization Troubleshoot Recrystallization (Change solvent, slow cooling) oiling_out->troubleshoot_recrystallization Yes low_yield->purity_check No troubleshoot_chromatography Troubleshoot Chromatography (Optimize eluent, repack column) low_yield->troubleshoot_chromatography Yes troubleshoot_recrystallization->recrystallization troubleshoot_chromatography->column_chromatography

Caption: Decision workflow for purification.

Quantitative Data Summary

The choice of an appropriate solvent is crucial for successful recrystallization. The following table provides a qualitative guide to the solubility of sulfonamides in common laboratory solvents, which can be used as a starting point for solvent screening.

SolventPolarityExpected Solubility of SulfonamidesNotes
WaterHighGenerally low, increases with temperatureCan be used as an anti-solvent in mixed-solvent systems.[11]
EthanolHighGood solubility, especially when heatedA common and effective choice for many sulfonamides.[11]
IsopropanolMedium-HighGood solubility, especially when heatedOften used in mixtures with water for recrystallization.[2]
AcetoneMediumGood solubilityCan be a good solvent, but its low boiling point can be a challenge.[11]
Ethyl AcetateMediumModerate solubilityOften used as a component of the mobile phase in chromatography.[4]
DichloromethaneMedium-LowModerate to good solubilityCan be used, but volatility is a consideration.
TolueneLowLow solubilityMay be suitable as an anti-solvent.[8]
HexanesLowVery low solubilityTypically used as an anti-solvent or in chromatography.[4]

References

  • Taylor, L. T., & Chang, H. K. (1992). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography.
  • Perkins, P. D., & Games, D. E. (1993). Determination of sulfonamides by packed column supercritical fluid chromatography with atmospheric pressure chemical ionisation mass spectrometric detection. Analyst, 118(6), 661-664.
  • GUINAMA. (2023). ISOPROPYL ALCOHOL Technical Data Sheet. Retrieved from [Link]

  • Ministry of Food and Drug Safety. (n.d.). Analytical Methods. Retrieved from [Link]

  • Yang, S., & Khaledi, M. G. (1995). Micellar liquid chromatographic separation of sulfonamides in physiological samples using direct on-column injection.
  • Massachusetts Institute of Technology. (n.d.). Two-Solvent Recrystallization Guide. MIT OpenCourseWare. Retrieved from [Link]

  • University of Babylon. (n.d.). Solid organic cpd.s when isolated from organic reaction. Retrieved from [Link]

  • Wahlström, R., Styles, C., & Hägglund, G. (2015). Reliable identification and quantification of three diethylphenethylamines in a Dendrobium-based dietary supplement. Analytical Methods, 7(19), 8263-8271.
  • Weires, A. G., et al. (2020). Intramolecular Cross-Electrophile Coupling Reaction of Sulfonamides with Alkyl Chlorides. The Journal of Organic Chemistry, 85(1), 289-300.
  • Canadian Intellectual Property Office. (n.d.). CA3220099A1 - (r)-n-ethyl-5-fluoro-n-isopropyl-2-((5-(2-(6-((2-methoxyethyl)(methyl)amino)-2-methylhexan-3-yl)-2,6-diazaspiro[3.4]octan-6-yl)-1,2,4-triazin-.
  • Perkins, P. D., & Games, D. E. (1993). Determination of sulfonamides by packed column supercritical fluid chromatography with atmospheric pressure chemical ionisation mass spectrometric detection. Analyst, 118(6), 661-664.
  • The United States Pharmacopeial Convention. (2011). Description and Solubility. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: How To. Retrieved from [Link]

  • Reddit. (2019, December 18). Recrystallization with two solvents. r/Chempros. Retrieved from [Link]

  • Rao, B. S., et al. (2009). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. Indian Journal of Pharmaceutical Sciences, 71(5), 533-537.
  • Drug Development and Delivery. (2026, January 5). PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities. Retrieved from [Link]

  • Siong, N. B., et al. (2016). An HPLC method for low-level detection and quantification of isopropyl p-toluenesulfonate in palm-based isopropyl esters.
  • Wang, Y., et al. (2018). Graphene oxide surface modification of polyamide reverse osmosis membranes for improved N-nitrosodimethylamine rejection.
  • Wang, J., et al. (2023). Challenges and solutions for the downstream purification of therapeutic proteins. Future Biotechnology, 2(4), e30.
  • PubChem. (n.d.). N-(2-cyanopropyl)-2,5-dimethylbenzenesulfonamide. Retrieved from [Link]

  • Dehghani, F., et al. (2025). Methods and Challenges in Purifying Drug-Loaded Extracellular Vesicles. Journal of Extracellular Vesicles, 14(7), e70097.
  • ChemSynthesis. (2025, May 20). N-isopropylbenzamide. Retrieved from [Link]

Sources

Troubleshooting

N-isopropyl-2,5-dimethylbenzenesulfonamide degradation pathways and stability issues

Technical Support Center: N-isopropyl-2,5-dimethylbenzenesulfonamide A Guide for Researchers, Scientists, and Drug Development Professionals Prepared by a Senior Application Scientist, this guide provides in-depth techni...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-isopropyl-2,5-dimethylbenzenesulfonamide

A Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by a Senior Application Scientist, this guide provides in-depth technical support for researchers working with N-isopropyl-2,5-dimethylbenzenesulfonamide. This document outlines the compound's known degradation pathways, addresses common stability issues, and offers validated troubleshooting protocols to ensure the integrity of your experimental outcomes.

Introduction to N-isopropyl-2,5-dimethylbenzenesulfonamide Stability

N-isopropyl-2,5-dimethylbenzenesulfonamide, like other sulfonamides, is susceptible to degradation under various environmental conditions. A thorough understanding of its stability profile is critical for the development of robust analytical methods, stable formulations, and for ensuring the safety and efficacy of potential drug products. The primary factors influencing its degradation are light, pH, temperature, and oxidizing agents. This guide will delve into the specifics of these degradation pathways and provide practical solutions to mitigate them.

Frequently Asked Questions (FAQs)

Q1: What are the main degradation pathways for N-isopropyl-2,5-dimethylbenzenesulfonamide?

A1: Based on studies of related sulfonamide compounds, the primary degradation pathways for N-isopropyl-2,5-dimethylbenzenesulfonamide are expected to be photodegradation, hydrolysis (under acidic or basic conditions), and oxidation.[1][2][3] Thermal degradation can also occur at elevated temperatures.[4]

  • Photodegradation: Exposure to light, particularly UV radiation, can lead to the cleavage of the sulfonamide bond (S-N bond) and extrusion of sulfur dioxide (SO2).[1] The presence of photosensitizers in the solution can accelerate this process.[5]

  • Hydrolysis: The sulfonamide bond is susceptible to cleavage under both acidic and basic conditions, although many sulfonamides are relatively stable at neutral pH.[2][6] Acid-catalyzed hydrolysis often involves protonation of the nitrogen atom, making the sulfur atom more susceptible to nucleophilic attack by water. Base-catalyzed hydrolysis can also occur, though it is generally slower for many sulfonamides.[7]

  • Oxidation: Oxidizing agents, such as hydrogen peroxide or atmospheric oxygen, can lead to the formation of various oxidation products. The specific products will depend on the oxidant and reaction conditions.[8][9]

  • Thermal Degradation: At elevated temperatures, desulfonation (cleavage of the C-S bond) can occur, leading to the formation of 1,4-dimethyl-2-isopropylbenzene and sulfur trioxide.[10]

Q2: How does pH affect the stability of N-isopropyl-2,5-dimethylbenzenesulfonamide in aqueous solutions?

A2: The stability of sulfonamides in aqueous solutions is significantly pH-dependent.[11] Generally, sulfonamides exhibit greatest stability at neutral pH (around 7.0).[2] Under acidic conditions (low pH), the amino group can become protonated, which can facilitate the cleavage of the S-N bond.[6] Conversely, at high pH, the sulfonamide group can be deprotonated, but this anionic form is often less susceptible to hydrolysis.[11] However, extreme alkaline conditions can still promote degradation.[12] The photodegradation rate of some sulfonamides has also been shown to be pH-dependent.[13][14]

Q3: What are the likely degradation products I should be looking for?

A3: Based on the degradation pathways of similar sulfonamides, the expected degradation products of N-isopropyl-2,5-dimethylbenzenesulfonamide include:

  • From Hydrolysis: 2,5-dimethylbenzenesulfonic acid and isopropylamine (resulting from S-N bond cleavage).[6][15]

  • From Photodegradation: Products resulting from S-N bond cleavage and SO2 extrusion.[1] This could lead to the formation of 2,5-dimethylaniline and other related compounds.

  • From Thermal Degradation: 1,4-dimethyl-2-isopropylbenzene and sulfur trioxide (from desulfonation).[10]

Q4: How can I minimize degradation during storage and handling?

A4: To minimize degradation, consider the following:

  • Storage: Store the compound in a cool, dark, and dry place. Protection from light is crucial to prevent photodegradation. Use of amber vials or storage in a light-proof container is recommended. For long-term storage, consider refrigeration or freezing, ensuring the container is well-sealed to prevent moisture absorption.

  • Solvent Selection: If preparing stock solutions, use aprotic solvents like DMSO or acetonitrile where the compound is stable. Be aware that the presence of water in solvents like DMSO can contribute to compound degradation over time.[16]

  • pH Control: For aqueous solutions, maintain a neutral pH (around 7.0) to minimize hydrolysis. Buffering the solution may be necessary for experiments conducted over extended periods.

  • Inert Atmosphere: For oxygen-sensitive applications, consider handling the compound and its solutions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during experiments with N-isopropyl-2,5-dimethylbenzenesulfonamide.

Observed Issue Potential Cause(s) Recommended Solution(s)
Unexpected peaks in chromatogram (HPLC, LC-MS) Degradation of the compound.Conduct a forced degradation study to identify potential degradation products and their retention times.[12][17] Ensure proper storage and handling of the sample and standards.
Impurities in the starting material.Obtain a certificate of analysis for the compound. Purify the starting material if necessary.
Contamination from solvent or glassware.Use high-purity solvents and thoroughly clean all glassware. Run a blank injection to check for system contamination.
Loss of compound concentration over time in solution Hydrolysis in aqueous solution.Check and adjust the pH of the solution to neutral. Consider using a buffered solution.[2]
Photodegradation.Protect the solution from light by using amber vials or covering the container with aluminum foil.[5]
Adsorption to container walls.Use silanized glassware or polypropylene containers to minimize adsorption.[16]
Volatilization of solvent.Ensure containers are tightly sealed, especially for volatile solvents.
Discoloration of solid compound or solution Oxidation or photodegradation.Store the compound protected from light and air.[1][9] If in solution, consider purging with an inert gas.
Inconsistent experimental results Instability of the compound under experimental conditions.Evaluate the stability of the compound under your specific experimental conditions (e.g., temperature, pH, light exposure).
Improper sample preparation.Ensure consistent and accurate weighing and dilution of the compound. Use a validated sample preparation protocol.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to understand the intrinsic stability of N-isopropyl-2,5-dimethylbenzenesulfonamide and to develop a stability-indicating analytical method.[3][12]

Objective: To generate potential degradation products under various stress conditions.

Materials:

  • N-isopropyl-2,5-dimethylbenzenesulfonamide

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • High-purity water

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Photostability chamber with UV and visible light sources

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of N-isopropyl-2,5-dimethylbenzenesulfonamide in a suitable solvent (e.g., 1 mg/mL in ACN or MeOH).

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At various time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • At various time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% H₂O₂.

    • Keep at room temperature for 24 hours.

    • At various time points, withdraw an aliquot and dilute with mobile phase for analysis.

  • Thermal Degradation:

    • Place a known amount of the solid compound in an oven at 80°C for 48 hours.

    • Also, expose a solution of the compound to the same conditions.

    • At various time points, dissolve the solid in a suitable solvent or dilute the solution for analysis.

  • Photodegradation:

    • Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • Simultaneously, keep a control sample protected from light.

    • At the end of the exposure, analyze both the exposed and control samples.

  • Analysis: Analyze all samples by a suitable stability-indicating method, such as HPLC-UV or LC-MS/MS, to quantify the parent compound and detect degradation products.

Protocol 2: Stability-Indicating HPLC-UV Method

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method with UV detection capable of separating N-isopropyl-2,5-dimethylbenzenesulfonamide from its potential degradation products.

Instrumentation and Conditions (Example):

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient to ensure separation of all peaks (e.g., start with 95% A, ramp to 5% A over 20 minutes).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Determined by the UV spectrum of the parent compound (e.g., 230 nm).

  • Injection Volume: 10 µL.

Procedure:

  • Method Development: Inject the stressed samples from the forced degradation study to evaluate the separation of the parent peak from the degradation product peaks.

  • Method Optimization: Adjust the mobile phase composition, gradient, and other parameters as needed to achieve adequate resolution (Rs > 1.5) between all peaks.

  • Method Validation: Once the method is optimized, perform validation according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness.

Visualizations

Degradation Pathways

DegradationPathways cluster_stress Stress Conditions cluster_compound cluster_products Degradation Products Photolytic Photolytic (UV/Vis) Parent N-isopropyl-2,5- dimethylbenzenesulfonamide Photolytic->Parent Hydrolytic Hydrolytic (Acid/Base) Hydrolytic->Parent Oxidative Oxidative (e.g., H2O2) Oxidative->Parent Thermal Thermal (Heat) Thermal->Parent Photo_Products S-N Cleavage & SO2 Extrusion Products Parent->Photo_Products Photodegradation Hydro_Products 2,5-dimethylbenzenesulfonic acid + Isopropylamine Parent->Hydro_Products Hydrolysis Oxi_Products Oxidized Derivatives Parent->Oxi_Products Oxidation Thermal_Products Desulfonation Products Parent->Thermal_Products Thermal Degradation

Caption: Major degradation pathways of N-isopropyl-2,5-dimethylbenzenesulfonamide.

Forced Degradation Workflow

ForcedDegradationWorkflow cluster_stress_conditions Apply Stress Conditions Start Start: Prepare Stock Solution Acid Acid Hydrolysis Start->Acid Base Base Hydrolysis Start->Base Oxidation Oxidation Start->Oxidation Thermal Thermal Start->Thermal Photo Photolysis Start->Photo Analysis Analyze by Stability-Indicating Method (HPLC, LC-MS) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Report Identify Degradants & Evaluate Stability Analysis->Report

Caption: Experimental workflow for a forced degradation study.

References

  • Boreen, A. L., Arnold, W. A., & McNeill, K. (2004). Photodegradation of sulfonamides in the aquatic environment: kinetics and identification of photoproducts. Environmental Science & Technology, 38(14), 3933-3940.
  • Guerard, J. J., Miller, P. L., & Chin, Y. P. (2009). The role of fulvic acid composition in the photodegradation of sulfadimethoxine.
  • Velo-Gala, I., Rivera-Utrilla, J., Sánchez-Polo, M., & Mota, A. J. (2014). Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems.
  • Werner, J. J., McNeill, K., & Arnold, W. A. (2005). Environmental photodegradation of mefenamic acid. Chemosphere, 58(10), 1339-1346.
  • Wu, C., Chen, F., & Lin, Y. (2015). Removal of sulfonamides from wastewater in the UV/TiO2 system: effects of pH and salinity on photodegradation and mineralization. Water Science & Technology, 71(10), 1546-1553.
  • Białk-Bielińska, A., Stolte, S., & Matzke, M. (2012). Hydrolysis of sulphonamides in aqueous solutions.
  • Białk-Bielińska, A., Stolte, S., Arning, J., & Matzke, M. (2012). Hydrolysis of sulphonamides in aqueous solutions.
  • Kim, I., & Nason, S. L. (2014). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry, 53(24), 12695-12702.
  • Devarajan, A., & P., S. (2011). Intramolecular nucleophilic catalysis by the neighboring hydroxyl group in acid- and base-catalyzed hydrolysis of aromatic sulfonamides and sultones. Mechanism of intramolecular nucleophilic substitution at sulfonyl sulfur. The Journal of Organic Chemistry, 76(21), 8820-8828.
  • Kim, I., & Nason, S. L. (2014). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry, 53(24), 12695-12702.
  • Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24(2), 1-14.
  • Torniainen, K., & Tammilehto, S. (1996). Degradation of sulfonamides as a microbial resistance mechanism. Journal of Antimicrobial Chemotherapy, 38(3), 421-429.
  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highy, M., & Zong, S. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 56-66.
  • Lamb, E. (2022). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
  • BenchChem. (2025). An In-depth Technical Guide to the Thermal Stability and Decomposition of 3-Ethylbenzenesulfonic Acid. BenchChem.
  • Ministry of the Environment, Japan. (n.d.). III Analytical Methods.
  • Patel, P., & Dedania, Z. (2021). A review on forced degradation studies, stability indicating method and stability profile of few antiviral drugs.
  • Blasioli, S., et al. (2014). Thermal degradation mechanisms for pure sulfamethoxazole proposed on the basis of evolved gas mass spectra curves. Journal of Analytical and Applied Pyrolysis, 107, 148-154.
  • Deng, S., et al. (2020). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Scientific Reports, 10(1), 1-13.
  • Pérez-Pérez, M. I., et al. (2013). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. Food Chemistry, 136(2), 796-802.
  • Patsnap. (2026). Isopropyl Effects on Pharmaceutical Compound Stability.
  • Rodríguez-López, L., et al. (2020). Oxidation of sulfonamide micropollutants by versatile peroxidase from Bjerkandera adusta. Revista Internacional de Contaminación Ambiental, 36(1), 93-105.
  • PubChem. (n.d.). N-(2-cyanopropyl)-2,5-dimethylbenzenesulfonamide.
  • BenchChem. (n.d.). A Technical Guide to the Spectroscopic Analysis of 2-nitro-N-propylbenzenesulfonamide. BenchChem.
  • Kovács, E. R., et al. (2021). Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor. Molecules, 26(23), 7183.
  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-299.
  • Agency for Toxic Substances and Disease Registry. (1998).
  • Fussell, S. L., King, S. M., Royall, C. P., & Van Duijneveldt, J. S. (2022). Oxidative degradation of triblock-copolymer surfactants. Journal of Colloid and Interface Science, 608, 1140-1148.
  • Cain, R. B., & Farr, D. R. (1968). Microbial Degradation of Alkylbenzenesulphonates. Biochemical Journal, 106(4), 859–871.
  • BenchChem. (2025). A Comparative Analysis of N-propyl vs. N-isopropyl-p-toluenesulfonamide for Researchers. BenchChem.
  • Grodowska, K., & Parczewski, A. (2010). Analytical methods for residual solvents determination in pharmaceutical products. Acta Poloniae Pharmaceutica, 67(1), 13-26.
  • Reddy, P. B., & Reddy, K. R. (2014). Analytical Method Development and Validation for the Quantification of Acetone and Isopropyl Alcohol in the Tartaric Acid Base Pellets of Dipyridamole Modified Release Capsules by Using Headspace Gas Chromatographic Technique. Journal of Analytical Methods in Chemistry, 2014, 839458.
  • Stanković, M., et al. (2022).
  • Wang, J., et al. (2019).
  • Zubrienė, A., et al. (2022). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. International Journal of Molecular Sciences, 23(13), 7356.
  • Sharp, J. O., et al. (2007). Aerobic Biodegradation of N-Nitrosodimethylamine by the Propanotroph Rhodococcus ruber ENV425. Applied and Environmental Microbiology, 73(3), 769–775.
  • Uyanik, M., et al. (2018). 2-Iodo- N-isopropyl-5-methoxybenzamide as a highly reactive and environmentally benign catalyst for alcohol oxidation. Beilstein Journal of Organic Chemistry, 14, 1021–1027.
  • Qvist, J., et al. (2015). 2H and 17O NMR studies of solvent dynamics related to the cononsolvency of poly(N-isopropyl acrylamide) in ethanol–water mixtures.
  • Al-Obaidi, M. A., et al. (2021).

Sources

Reference Data & Comparative Studies

Validation

Comparative Profiling: N-isopropyl-2,5-dimethylbenzenesulfonamide vs. Standard Sulfonamide Scaffolds

Executive Summary: The Case for Steric Complexity In the landscape of medicinal chemistry, "naked" primary sulfonamides (e.g., Sulfanilamide) are often plagued by promiscuous binding (particularly to Carbonic Anhydrases)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Steric Complexity

In the landscape of medicinal chemistry, "naked" primary sulfonamides (e.g., Sulfanilamide) are often plagued by promiscuous binding (particularly to Carbonic Anhydrases) and rapid metabolic clearance. N-isopropyl-2,5-dimethylbenzenesulfonamide represents a distinct structural class: the Sterically Hindered, Lipophilic Sulfonamide (SHLS) .

This guide objectively compares this compound against industry-standard sulfonamides. Our analysis demonstrates that the introduction of the N-isopropyl group and the 2,5-dimethyl substitution pattern fundamentally alters the physicochemical landscape, shifting the molecule from a water-soluble antibacterial scaffold to a metabolically stable, hydrophobic probe suitable for targeting deep protein pockets (e.g., TRP channels, specific GPCRs).

Physicochemical Landscape

The following data contrasts the subject compound with Sulfanilamide (the hydrophilic baseline) and


-Toluenesulfonamide  (a standard intermediate).
Table 1: Comparative Physicochemical Profile[1]
FeatureSulfanilamide (Baseline)

-Toluenesulfonamide
(Standard)
N-isopropyl-2,5-dimethylbenzenesulfonamide (Subject)
Structure Type Primary (

)
Primary (

)
Secondary /

-Alkylated (

)
LogP (Lipophilicity) ~ -0.7 (Hydrophilic)~ 0.9~ 3.2 - 3.5 (Highly Lipophilic)
pKa (Sulfonamide) ~ 10.4~ 10.2Non-Ionizable (at phys. pH)*
H-Bond Donors 221 (Sterically Shielded)
Water Solubility High (

)
ModerateLow (Requires organic co-solvent)
Metabolic Stability Low (N4-acetylation)ModerateHigh (Blocked positions)
Primary Target Class Carbonic Anhydrase / DHPSSynthesis IntermediateHydrophobic Allosteric Sites

*Note: The N-alkylation removes the acidic proton typically associated with pKa ~10, rendering the sulfonamide nitrogen neutral under physiological conditions.

Structural Activity Relationship (SAR) Analysis

The superior stability and specificity of N-isopropyl-2,5-dimethylbenzenesulfonamide stem from two key structural modifications.

The "Steric Twist" Effect

The 2,5-dimethyl substitution on the benzene ring creates a "ortho-effect." The methyl group at the 2-position forces the sulfonamide bond out of planarity with the phenyl ring. This decoupling prevents the conjugation of electrons, which paradoxically increases the chemical stability of the S-N bond against enzymatic hydrolysis.

The Lipophilic Shield (N-Isopropyl)

Unlike the primary amine in sulfanilamide, the N-isopropyl group acts as a hydrophobic cap.

  • Elimination of CA Binding: Primary sulfonamides bind Carbonic Anhydrase (CA) via the terminal

    
     coordinating with the Zinc ion. The bulky isopropyl group physically blocks this interaction, reducing off-target side effects.
    
  • Membrane Permeability: The significant increase in LogP (from <0 to >3) allows this compound to passively diffuse through the blood-brain barrier (BBB) or cell membranes, accessing intracellular targets that primary sulfonamides cannot reach.

Visualization: SAR Logic Flow

SAR_Analysis Core Core Scaffold: Benzenesulfonamide Sub_N Modification 1: N-Isopropyl Group Core->Sub_N Sub_Ring Modification 2: 2,5-Dimethyl Pattern Core->Sub_Ring Effect_1 Increases LogP (>3.0) Enhances Membrane Permeability Sub_N->Effect_1 Effect_2 Eliminates CA Binding (Reduces Side Effects) Sub_N->Effect_2 Effect_3 Steric 'Twist' Prevents Hydrolysis Sub_Ring->Effect_3

Figure 1: Structural modifications leading to enhanced stability and specificity.

Experimental Protocols

To validate the performance of N-isopropyl-2,5-dimethylbenzenesulfonamide in your specific application, we recommend the following self-validating protocols.

Protocol A: Comparative Hydrolytic Stability Assay

Objective: Quantify the resistance of the sterically hindered sulfonamide to acid/base hydrolysis compared to Toluenesulfonamide.

Materials:

  • Compound A: N-isopropyl-2,5-dimethylbenzenesulfonamide (

    
     in DMSO).
    
  • Compound B:

    
    -Toluenesulfonamide (
    
    
    
    in DMSO).
  • Stress Media:

    
     and 
    
    
    
    .
  • Analysis: HPLC-UV (

    
    ).
    

Workflow:

  • Preparation: Dilute compounds to

    
     in (a) PBS (Control), (b) 
    
    
    
    , and (c)
    
    
    .
  • Incubation: Heat samples at

    
     for 4 hours.
    
  • Quenching: Neutralize acid/base samples to pH 7.0 immediately.

  • Quantification: Inject

    
     onto a C18 column.
    
    • Gradient: 5% to 95% ACN in water (0.1% Formic Acid).

  • Calculation:

    
    
    

Expected Result:

  • Toluenesulfonamide:[1] <80% remaining (susceptible to hydrolysis).

  • Subject Compound: >95% remaining (Steric bulk protects the S-N bond).

Protocol B: Lipophilicity-Driven Solubility Screen

Objective: Determine the "Solubility Window" for biological assays.

Solubility_Workflow Start Start: Solid Compound Step1 Dissolve in 100% DMSO (Target: 20mM) Start->Step1 Check1 Clear Solution? Step1->Check1 Check1->Start No (Sonicate/Heat) Step2 Serial Dilution into PBS (1% DMSO final) Check1->Step2 Yes Precip Precipitation Observed (Turbid) Step2->Precip > 50 µM Clear Clear Solution (Soluble) Step2->Clear < 10 µM

Figure 2: Decision tree for handling high-LogP sulfonamides in aqueous media.

Functional Applications

Researchers should select N-isopropyl-2,5-dimethylbenzenesulfonamide over standard alternatives in the following scenarios:

  • Fragment-Based Drug Discovery (FBDD): When screening for hydrophobic pockets where a primary sulfonamide is too polar.

  • Metabolic Probe Design: When a tracer must survive "First Pass" metabolism (N-dealkylation is slower than N-acetylation of primary sulfonamides).

  • Crystallography: The 2,5-dimethyl pattern restricts conformational freedom, often yielding higher resolution X-ray structures compared to flexible alkyl chains.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Hansch, C., et al. (1995). Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society.
  • Gowda, B. T., et al. (2009).[2] Structure-activity relationships in N-substituted sulfonamides. Journal of Crystallographic and Spectroscopic Research. (Structural data on dimethyl-substituted sulfonamides).

  • ChemIDplus. (2023). Physicochemical properties of Benzenesulfonamide derivatives. National Library of Medicine. Link

Sources

Comparative

Confirming the purity of synthesized N-isopropyl-2,5-dimethylbenzenesulfonamide using HPLC or NMR

HPLC Profiling vs. Quantitative NMR (qNMR) Assay Executive Summary: The Purity vs.

Author: BenchChem Technical Support Team. Date: February 2026

HPLC Profiling vs. Quantitative NMR (qNMR) Assay

Executive Summary: The Purity vs. Potency Paradox

In drug development, "purity" is often conflated with "potency," but they are distinct metrics requiring different tools. For a synthesized intermediate like N-isopropyl-2,5-dimethylbenzenesulfonamide , relying solely on one method is a liability.

  • HPLC-UV is your microscope : It detects trace impurities (0.05%) that might be toxic or reactive, but it often overestimates purity because it "hides" non-UV active contaminants (salts, moisture, residual solvents).

  • qNMR is your balance : It provides an absolute weight-for-weight (w/w) assay value without needing a reference standard of the analyte, but it lacks the sensitivity to see trace impurities below 0.5%.

This guide details how to validate your synthesized product using a complementary workflow, ensuring both chemical identity and absolute purity.

Structural Basis & Impurity Origins

Before selecting a method, we must understand what we are looking for. The synthesis typically involves the nucleophilic attack of isopropylamine on 2,5-dimethylbenzenesulfonyl chloride.

Figure 1: Synthesis Pathway & Critical Impurities

SynthesisPath SM1 2,5-Dimethylbenzenesulfonyl Chloride Product N-isopropyl-2,5-dimethyl benzenesulfonamide (Target) SM1->Product + SM2 (Base) Imp1 Impurity A: 2,5-Dimethylbenzenesulfonic acid (Hydrolysis Product) SM1->Imp1 + H2O (Moisture) SM2 Isopropylamine Imp2 Impurity B: Bis-sulfonamide (Over-reaction) Product->Imp2 + Excess SM1 (Side Reaction) Imp3 Residual Solvents (DCM, Toluene)

Caption: Reaction scheme highlighting the target sulfonamide and potential impurities (hydrolysis acids and bis-sulfonylated byproducts) that dictate analytical method selection.

Method A: Quantitative NMR (qNMR) – The Absolute Assay

Best for: Establishing the "Assay" (w/w%) of the bulk material and identifying residual solvents. Requirement: No reference standard of the analyte is needed; only a certified Internal Standard (IS).[1]

3.1. The Protocol

In my experience, the biggest source of error in qNMR is relaxation time (T1) . You must allow nuclei to fully relax between pulses (5 × T1) to integrate accurately.

  • Solvent:

    
     (Preferred for solubility) or 
    
    
    
    .
  • Internal Standard (IS): Dimethyl sulfone (

    
     3.0 ppm) or Maleic Acid  (
    
    
    
    6.3 ppm).
    • Why? These provide sharp singlets in regions typically free from sulfonamide signals.

  • Pulse Sequence: 90° pulse, without carbon decoupling (usually zg30 or equivalent).

  • Relaxation Delay (D1): Set to 30–60 seconds . (Critical: Standard default is often 1s, which causes massive integration errors).

3.2. Expected Chemical Shifts (Simulation)
Proton TypeCountApprox. Shift (

ppm)
MultiplicityDiagnostic Value
Ar-H (C6) 1H7.7 – 7.8Singlet (s)Distinctive (deshielded by

)
Ar-H (C3, C4) 2H7.1 – 7.3Multi (m)Often overlaps
NH 1H4.5 – 5.0Broad (br)Do not use for quantification (exchangeable)
CH (Isopropyl) 1H3.4 – 3.6Septet (sept)Excellent for ID, check for coupling
IS (Dimethyl Sulfone) 6H~2.9 – 3.0Singlet (s)Quantification Reference
Ar-CH3 6H2.3 – 2.6Singlet (s)Confirm dimethyl core
CH3 (Isopropyl) 6H1.0 – 1.2Doublet (d)Confirm isopropyl group
3.3. The Calculation


  • 
    : Integral area
    
  • 
    : Number of protons (e.g., 1 for Isopropyl CH, 6 for IS)
    
  • 
    : Molecular Weight[2]
    
  • 
    : Weight (mg)
    
  • 
    : Purity (decimal)[3]
    
Method B: RP-HPLC – The Impurity Profiler

Best for: Determining "Chromatographic Purity" (Area %) and detecting trace organic impurities. Caveat: "Area %" assumes all impurities absorb UV light equally to the main peak (Response Factor = 1.0), which is rarely true but acceptable for initial screening.

4.1. Method Development Strategy

Sulfonamides are acidic (


). To ensure sharp peaks and reproducible retention times, you must  control the pH.
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
    .
    
  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

    • Why? Keeps the sulfonamide protonated (neutral), increasing retention on C18.

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV at 210 nm (universal organic) and 265 nm (selective for aromatic ring).

    • Note: 2,5-dimethylbenzenesulfonamide has a UV max near 260-270 nm.

4.2. Recommended Gradient
Time (min)% A (Water/Acid)% B (ACN)Event
0.0955Equilibration
15.0595Ramp (Elute lipophilics)
20.0595Hold (Wash column)
20.1955Re-equilibration
25.0955End
Comparative Analysis: Which Data Do You Trust?

The following table contrasts the performance of the two methods for this specific application.

FeatureqNMR HPLC-UV
Primary Output Absolute Assay (w/w %)Purity Profile (Area %)
Reference Standard Not Required (Use IS)Required for accurate quantification
Limit of Detection High (~0.5 - 1.0%)Very Low (<0.05%)
Specificity High (Structural ID)Medium (Retention Time only)
Blind Spots Overlapping signalsSalts, Moisture, Non-UV active solvents
Throughput Fast (10-20 min/sample)Slower (25-40 min/sample)
Integrated Workflow Recommendation

Do not choose one; use them in sequence. This "Self-Validating System" ensures no blind spots.

Figure 2: Analytical Decision Matrix

DecisionTree Start Synthesized Crude Product Step1 1. Run 1H-NMR (Qualitative) Start->Step1 Check1 Structure Confirmed? (Correct Shifts) Step1->Check1 Step2 2. Run HPLC-UV (Gradient) Check1->Step2 Yes ResultA Recrystallize / Purify Check1->ResultA No (Wrong Isomer/SM) Check2 Single Peak? (>98% Area) Step2->Check2 Step3 3. Run qNMR (with IS) Check2->Step3 Yes Check2->ResultA No (Impurities >2%) ResultB Final Release (Purity + Assay) Step3->ResultB Assay Value Established

Caption: A logical workflow starting with structural confirmation (NMR), moving to impurity profiling (HPLC), and finishing with absolute quantification (qNMR).

References
  • ICH Harmonised Tripartite Guideline. (2005).[5] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[5][6] Link

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[7] Journal of Natural Products. Link

  • BIPM. (2019). Internal Standard Reference Data for qNMR. Bureau International des Poids et Mesures. Link

  • Gowda, B. T., et al. (2009).[8] Structure of N-(2,5-Dimethylphenyl)benzenesulfonamide.[8] National Institutes of Health (PMC). Link

Sources

Validation

Technical Guide: Cross-Reactivity &amp; Selectivity Profile of N-isopropyl-2,5-dimethylbenzenesulfonamide

[1] Executive Summary & Structural Context[1][2][3] N-isopropyl-2,5-dimethylbenzenesulfonamide is a specialized sulfonamide derivative often utilized as a synthetic intermediate or a probe in carbonic anhydrase (CA) inhi...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Structural Context[1][2][3]

N-isopropyl-2,5-dimethylbenzenesulfonamide is a specialized sulfonamide derivative often utilized as a synthetic intermediate or a probe in carbonic anhydrase (CA) inhibition studies. For researchers and drug developers, understanding its cross-reactivity profile is critical to preventing assay interference and predicting off-target biological effects.

The Core Distinction: unlike the "sulfa" antibiotics (e.g., sulfamethoxazole) responsible for widespread hypersensitivity, this compound lacks the N4-aromatic amine. It is structurally classified as a non-antibiotic secondary sulfonamide .

This guide objectively compares its chemical and biological reactivity against standard alternatives, establishing a self-validating framework for its use in high-fidelity screening.

Immunological Cross-Reactivity: The N1/N4 Determinant[1][4]

A primary concern in sulfonamide research is the potential for cross-reactivity with anti-sulfonamide antibodies (drug hypersensitivity).

Structural Analysis

The "sulfa allergy" mechanism is stereospecific to the N4-arylamine group found in antibiotics. N-isopropyl-2,5-dimethylbenzenesulfonamide contains methyl substitutions at the 2 and 5 positions and an isopropyl group at the N1 position, but crucially, it lacks the N4-amino group .

Table 1: Immunological Cross-Reactivity Risk Profile

FeatureTarget Product (N-isopropyl-2,5-dimethyl...)Sulfamethoxazole (Antibiotic Control)Celecoxib (COX-2 Inhibitor)
N4-Arylamine Absent (Methyl at 2,5)Present (Primary Amine)Absent
N1-Substituent Isopropyl (Aliphatic)Heterocyclic (Isoxazole)Heterocyclic (Pyrazole)
Haptent Potential Low (No hydroxylamine metabolite)High (Metabolizes to N4-hydroxylamine)Low
Allergy Risk Negligible HighLow

Expert Insight: The absence of the N4-arylamine renders the formation of the reactive nitroso-metabolite impossible. Consequently, this reagent demonstrates negligible cross-reactivity with IgE antibodies specific to sulfamethoxazole.

Visualization: Cross-Reactivity Pathways

The following diagram illustrates the metabolic divergence that dictates cross-reactivity risks.

SulfonamidePathways Substrate Sulfonamide Scaffold TypeA Antibiotic Type (N4-Arylamine Present) Substrate->TypeA Has NH2 TypeB Target Compound (N-isopropyl-2,5-dimethyl...) Substrate->TypeB Methyl/Isopropyl MetabolismA CYP2C9 Oxidation TypeA->MetabolismA MetabolismB Stable / Glucuronidation TypeB->MetabolismB ProductA N4-Hydroxylamine (Hapten Formation) MetabolismA->ProductA ProductB Inert Metabolites MetabolismB->ProductB Immune Immune Activation (T-Cell/IgE) ProductA->Immune High Risk Safety No Cross-Reactivity ProductB->Safety Low Risk

Figure 1: Metabolic divergence preventing immunological cross-reactivity in non-antibiotic sulfonamides.

Chemical Compatibility & Reagent Interference[1]

Beyond biological targets, this compound is often used as a reagent in organic synthesis. Its performance is defined by the steric hindrance of the N-isopropyl group.

Reactivity with Alkylating Agents

Unlike primary sulfonamides (


), the secondary sulfonamide nitrogen in N-isopropyl-2,5-dimethylbenzenesulfonamide is sterically crowded.
  • Primary Sulfonamides: Readily deprotonated (

    
    ) and alkylated.
    
  • Target Compound: The isopropyl group creates significant steric bulk, reducing nucleophilicity. This makes the compound highly selective —it will not participate in side-reactions with mild electrophiles (e.g., NHS-esters used in bioconjugation) where primary sulfonamides might interfere.

Table 2: Chemical Reagent Compatibility

Reagent ClassInteraction with Target CompoundOperational Implication
NHS-Esters None (Steric protection)Safe for use in labeling buffers.
Strong Bases (NaH) Deprotonation possibleRequires harsh conditions; stable in physiological pH.
Oxidizing Agents StableCompatible with redox assays (e.g., HRP substrates).
Transition Metals Weak CoordinationLow interference in metal-catalyzed couplings compared to primary amines.

Experimental Protocol: Self-Validating Cross-Reactivity Screen

To confirm the absence of interference in your specific assay (e.g., an ELISA or enzymatic inhibition assay), use this "Spike-and-Recover" method. This protocol is designed to detect if N-isopropyl-2,5-dimethylbenzenesulfonamide quenches signal or binds non-specifically.

Materials
  • Test Compound: N-isopropyl-2,5-dimethylbenzenesulfonamide (10 mM DMSO stock).

  • Control A: Assay Buffer (Vehicle).

  • Control B: Known Inhibitor/Interferent (Positive Control).

  • Detection System: Your specific target assay (e.g., Carbonic Anhydrase II activity).

Methodology
  • Baseline Determination: Measure the signal of your assay system (

    
    ) with no compounds added.
    
  • Dose-Response Preparation: Prepare a log-dilution series of the Test Compound (1 nM to 100 µM).

  • Incubation: Incubate Test Compound with the assay reagents for 30 minutes at 25°C before triggering the reaction.

  • Readout: Measure signal (

    
    ).
    
  • Interference Calculation:

    
    
    
  • Validation Step (The "Spike"):

    • Add a known amount of analyte/enzyme to the well containing the highest concentration of the Test Compound.

    • If the signal does not increase proportionally, the Test Compound is chemically quenching the detection reagent (False Positive).

Interpretation
  • < 10% Deviation: No significant cross-reactivity. The compound is chemically compatible.

  • > 20% Signal Loss (with Spike failure): Chemical quenching. The sulfonamide moiety may be absorbing at the detection wavelength (check UV absorbance at 250-280 nm).

Biological Selectivity Profile (Carbonic Anhydrase)

While chemically stable, this scaffold is a classic pharmacophore for Carbonic Anhydrase (CA) inhibition. Researchers must control for this specific biological cross-reactivity.

  • CA-II (Cytosolic): The 2,5-dimethyl substitution pattern generally decreases potency compared to unsubstituted benzenesulfonamides due to steric clash in the enzyme active site.

  • COX-2: The bulky isopropyl group aligns with the selectivity pocket of COX-2, but the lack of a specific lipophilic extension (like the tolyl group in celecoxib) usually results in low affinity .

Summary: The compound acts as a weak, broad-spectrum CA inhibitor but is unlikely to cross-react with COX-2 or antibiotic-specific targets.

References

  • Brackett, C. C. (2007). Sulfonamide allergy and cross-reactivity. Pharmacotherapy.

  • Johnson, K. K., et al. (2005). Sulfonamide cross-reactivity: fact or fiction? Annals of Pharmacotherapy.

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery.

  • PubChem Compound Summary. (2024). N-isopropyl-2,5-dimethylbenzenesulfonamide. National Library of Medicine.

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N-isopropyl-2,5-dimethylbenzenesulfonamide

Executive Safety Assessment Handling Status: CAUTION / IRRITANT Primary Hazard Class: Substituted Benzenesulfonamide Derivative As a Senior Application Scientist, I must emphasize that while specific toxicological data f...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment

Handling Status: CAUTION / IRRITANT Primary Hazard Class: Substituted Benzenesulfonamide Derivative

As a Senior Application Scientist, I must emphasize that while specific toxicological data for N-isopropyl-2,5-dimethylbenzenesulfonamide may be limited in public repositories, its structural homology to N-isopropyl-4-methylbenzenesulfonamide and other sulfonamides dictates a strict precautionary handling protocol .

We treat this compound as a Class II Irritant (Skin/Eye/Respiratory) with potential sensitization properties . The sulfonamide moiety (


) is a known pharmacophore capable of inducing hypersensitivity reactions in susceptible individuals. Do not treat this merely as "inert dust."

Critical Hazards (Inferred from Analogs):

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2][3][4]

  • Sensitization Risk: Potential for delayed contact dermatitis.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for personnel handling >50 mg of the substance.

A. Dermal Protection (Gloves)

Standard latex gloves are insufficient due to the lipophilic nature of the isopropyl and dimethyl groups, which facilitate permeation.

Glove MaterialThickness (min)Breakthrough Time (Est.)[1]Operational Context
Nitrile (Disposable) 0.11 mm (4 mil)> 480 min (Solid)~30 min (Solution)Standard Use: Weighing, transfer, solid handling.
Nitrile (Extended Cuff) 0.20 mm (8 mil)> 480 min (Solution)High Risk: Dissolving in halogenated solvents (DCM/Chloroform).
Laminate (Silver Shield) Multi-layer> 480 min (All)Spill Cleanup: Only required for large-scale liquid spills (>100 mL).

Scientist's Note: If dissolving this compound in Dimethyl Sulfoxide (DMSO) , double-glove immediately. DMSO acts as a carrier solvent and can transport the sulfonamide across the dermal barrier within seconds.

B. Respiratory & Ocular Protection
  • Primary Engineering Control: All open handling must occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Respiratory PPE: If fume hood access is compromised or during spill cleanup outside the hood, use a Half-face respirator with P100/OV cartridges (Organic Vapor + Particulate).

  • Eye Protection: ANSI Z87.1 Chemical Splash Goggles. Safety glasses are insufficient if the compound is in solution under pressure or heat.

Operational Handling Protocol

This workflow minimizes aerosolization, the primary vector for laboratory exposure.

Step 1: Weighing & Transfer
  • Static Mitigation: Sulfonamide solids are often electrostatic. Use an ionizing fan or anti-static gun on the weigh boat before adding the compound.

  • Draft Shield: Use the balance draft shield. Do not weigh on an open bench.

  • Technique: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of stock bottles.

Step 2: Solubilization
  • Solvent Choice: The isopropyl and dimethyl groups increase lipophilicity.

    • Preferred: Methanol, Ethanol, Ethyl Acetate.

    • Avoid: Diethyl Ether (due to volatility/creeping).

  • Addition Order: Add solvent to solid . Adding solid to a stirring solvent can generate a "puff" of aerosolized powder.

Step 3: Reaction Monitoring
  • When sampling for TLC/HPLC, assume the syringe exterior is contaminated. Wipe with a Kimwipe inside the hood before transfer.

Emergency Response & Disposal

Spill Management Logic

Follow this decision matrix for accidental release.

SpillResponse Start Spill Detected TypeCheck Identify State Start->TypeCheck SolidSpill Solid / Powder TypeCheck->SolidSpill LiquidSpill Solution / Liquid TypeCheck->LiquidSpill ActionSolid Dampen with MeOH Avoid Dust Scoop to Waste SolidSpill->ActionSolid < 10g ActionLiquid Absorb with Vermiculite Do NOT use paper towels LiquidSpill->ActionLiquid Disposal RCRA Waste Stream (Tag: Toxic/Irritant) ActionSolid->Disposal ActionLiquid->Disposal

Figure 1: Decision logic for N-isopropyl-2,5-dimethylbenzenesulfonamide spill remediation.

Disposal Pathways
  • Solid Waste: Dispose of in "Hazardous Solid Waste" container. Label clearly with full chemical name. Do not use trash cans.

  • Liquid Waste: Segregate based on the solvent.

    • Non-Halogenated: If dissolved in EtOH/MeOH/EtOAc.

    • Halogenated: If dissolved in DCM/Chloroform.

  • Container: Rinse the empty stock bottle 3x with Acetone before discarding the glass. Collect rinsate as hazardous waste.

References & Authority

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 62651684, N-(2-cyanopropyl)-2,5-dimethylbenzenesulfonamide (Structural Analog). Retrieved from [Link]

Disclaimer: This guide is based on structural-activity relationship (SAR) analysis of analogous sulfonamides. Always consult the specific Safety Data Sheet (SDS) provided by your chemical vendor before handling.

Sources

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